molecular formula C11H15NO · HCl B1164663 7-APDB (hydrochloride)

7-APDB (hydrochloride)

Cat. No.: B1164663
M. Wt: 213.7
InChI Key: GGAPWFVQDNLIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-APDB (hydrochloride) is classified as a benzofuran and is intended for use as an analytical reference standard in forensic and research contexts . It belongs to a family of novel psychoactive substances that are structural analogues of MDA and MDMA . While specific pharmacological data for 7-APDB is limited, studies on closely related benzofurans show that these compounds typically act as indirect monoamine agonists . They primarily inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine, and can also induce monoamine release . This mechanism of action is similar to that of entactogens like MDMA, suggesting potential research applications in studying neurotransmitter systems . Additionally, related benzofuran compounds have been shown to act as agonists at serotonin receptors such as 5-HT2A and 5-HT2B, indicating their utility in receptor interaction studies . The primary research value of 7-APDB (hydrochloride) lies in its use for mass spectrometry and as a qualitative standard for the identification and analysis of novel psychoactive substances, supporting vital work in forensic science and public health .

Properties

Molecular Formula

C11H15NO · HCl

Molecular Weight

213.7

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-4,8H,5-7,12H2,1H3;1H

InChI Key

GGAPWFVQDNLIBR-UHFFFAOYSA-N

SMILES

CC(N)CC1=C(OCC2)C2=CC=C1.Cl

Synonyms

7-(2-Aminopropyl)-2,3-dihydrobenzofuran

Origin of Product

United States

Foundational & Exploratory

7-APDB (hydrochloride) synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 7-APDB (hydrochloride)

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 7-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (7-APDB HCl). 7-APDB is a research chemical belonging to the aminopropyl dihydrobenzofuran class and is a positional isomer of more widely studied compounds such as 5-APDB and 6-APDB.[1][2] This document details a plausible and well-precedented synthetic pathway, from the construction of the core 2,3-dihydrobenzofuran scaffold to the final amination and salt formation. Furthermore, it outlines a complete workflow for the structural verification and purity assessment of the final compound, leveraging modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, scientifically-grounded understanding of this compound for research and forensic applications.

Introduction and Scientific Context

Chemical Identity and Nomenclature

7-APDB is a synthetic molecule that is structurally analogous to entactogenic compounds like 3,4-Methylenedioxyamphetamine (MDA).[3] In the 7-APDB structure, the methylenedioxy ring of MDA is replaced by a 2,3-dihydrobenzofuran ring system, with the aminopropyl side chain attached at the 7-position of the bicyclic core. The hydrochloride salt is typically the form used for research due to its increased stability and solubility.[1]

Identifier Value
IUPAC Name 1-(2,3-Dihydro-1-benzofuran-7-yl)propan-2-amine hydrochloride
Common Name 7-APDB hydrochloride
Synonyms 2,3-dihydro-α-methyl-7-benzofuranethanamine, monohydrochloride[1]
CAS Number 1337821-68-7 (Free Base)[4]
Molecular Formula C₁₁H₁₅NO · HCl[1]
Molecular Weight 213.7 g/mol [1]
Rationale for Synthesis and Characterization

The study of positional isomers of psychoactive compounds is critical in both pharmacology and forensic science. Isomeric variations can lead to significant differences in pharmacological activity, potency, and toxicology. The synthesis and characterization of all possible isomers, such as the four aminopropyl benzofuran (APB) isomers (4-, 5-, 6-, and 7-APB), are essential for the unambiguous identification of these substances in seized materials.[5][6] 7-APDB, being one of the lesser-studied isomers in its class, represents an important analytical standard for forensic laboratories and a tool for researchers investigating structure-activity relationships (SAR) at monoamine transporters.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 7-APDB HCl can be logically approached through a retrosynthetic analysis that breaks the target molecule down into simpler, more readily available precursors.

G Target 7-APDB HCl (Target) Freebase 7-APDB Freebase Target->Freebase HCl Addition Propanone 7-(2-oxopropyl)-2,3-dihydrobenzofuran Freebase->Propanone Reductive Amination Dihydrobenzofuran 7-Bromo-2,3-dihydrobenzofuran Propanone->Dihydrobenzofuran Acylation/Coupling Precursor Phenolic Precursors Dihydrobenzofuran->Precursor Cyclization

Caption: Retrosynthetic analysis of 7-APDB hydrochloride.

This analysis suggests a forward synthesis commencing with the formation of a substituted 2,3-dihydrobenzofuran ring. Numerous methods exist for synthesizing this core, often involving transition-metal-catalyzed cyclization reactions.[7][8][9] A common and effective strategy, analogous to syntheses reported for related compounds, involves the following key transformations:[10]

  • Formation of the Dihydrobenzofuran Core: Starting from a suitable phenol, the 2,3-dihydrobenzofuran ring system is constructed.

  • Introduction of the Propyl Side Chain: A three-carbon chain is attached to the 7-position of the ring, typically terminating in a ketone (a propanone).

  • Reductive Amination: The ketone is converted to the primary amine to yield the 7-APDB freebase.

  • Salt Formation: The freebase is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Experimental Procedure: A Plausible Synthetic Route

The following protocol is a representative synthesis based on established methodologies for analogous compounds.[6][10] Researchers must adapt and optimize these procedures based on laboratory conditions and available instrumentation.

WARNING: This procedure involves hazardous materials and should only be performed by trained professionals in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Step 1: Synthesis of 7-(2-oxopropyl)-2,3-dihydrobenzofuran

This key intermediate can be synthesized from a precursor like 7-bromo-2,3-dihydrobenzofuran. The causality behind this choice is the versatility of the aryl bromide for cross-coupling reactions. A palladium-catalyzed coupling reaction with a propanone enolate equivalent is a standard and effective method for forming the required carbon-carbon bond.

  • To a solution of 7-bromo-2,3-dihydrobenzofuran in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., sodium tert-butoxide).

  • Add the acetone equivalent, such as isopropenyl acetate or an acetone enolate.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via silica gel column chromatography to yield the desired propanone intermediate.

Step 2: Reductive Amination to form 7-APDB Freebase

Reductive amination is a robust and widely used method for converting ketones to amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.

  • Dissolve the 7-(2-oxopropyl)-2,3-dihydrobenzofuran intermediate in a suitable solvent, such as methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.

  • Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often chosen for its selectivity in reducing the imine in the presence of the ketone.

  • Stir the reaction at room temperature until the reaction is complete.

  • Acidify the mixture to destroy excess reducing agent, then basify with a strong base (e.g., NaOH solution) to a high pH.

  • Extract the 7-APDB freebase with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Formation of 7-APDB Hydrochloride

Conversion to the hydrochloride salt is a standard final step to produce a stable, crystalline solid that is easier to handle, weigh, and store than the freebase oil.[11]

  • Dissolve the crude 7-APDB freebase oil in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to yield 7-APDB hydrochloride as a crystalline solid.

Physicochemical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized material. This process is self-validating, where each technique provides complementary information to build a complete structural picture.

G Start Synthesized 7-APDB HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS GC-MS Start->MS Molecular Weight & Fragmentation IR FTIR Spectroscopy Start->IR Functional Groups Purity HPLC/qNMR Start->Purity Quantitative Analysis Final Confirmed Structure & Purity >98% NMR->Final MS->Final IR->Final Purity->Final

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired. The expected spectra for 7-APDB can be predicted based on data from its unsaturated analog, 7-APB.[12]

  • ¹H NMR: Key signals will include a doublet for the methyl group (CH₃) on the propyl chain, multiplets for the methylene (CH₂) protons, and a multiplet for the methine (CH) proton. The dihydrofuran ring will show two characteristic triplets for the -O-CH₂-CH₂- protons. The aromatic region will display a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum will show distinct signals for each of the 11 carbon atoms. Key signals include the methyl carbon, the aliphatic methylene and methine carbons, and the aromatic carbons. The two aliphatic carbons of the dihydrofuran ring will be a key differentiator from the vinyl carbons seen in 7-APB.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the molecular weight and provides characteristic fragmentation patterns. The sample is typically analyzed as the freebase.

  • Sample Preparation: Dissolve the HCl salt in water, basify with NaOH, and extract with an organic solvent.

  • Analysis: Inject the organic solution into the GC-MS.

  • Expected Results:

    • The total ion chromatogram (TIC) should show a single major peak, indicating the purity of the sample.

    • The mass spectrum for this peak should show a molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the freebase.[4][13]

    • A prominent base peak at m/z = 44 is expected, corresponding to the [CH(CH₃)NH₂]⁺ fragment, which is characteristic of amphetamine-type structures.[6]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: Primary amine salt will show broad absorption in the 2400-3200 cm⁻¹ region.

  • C-H Stretch: Aliphatic and aromatic C-H stretches will appear around 2850-3100 cm⁻¹.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretch: A strong peak around 1200-1250 cm⁻¹ is expected for the aryl ether C-O bond.

Summary of Expected Characterization Data

The following table summarizes the key analytical data points that collectively confirm the successful synthesis of 7-APDB HCl.

Technique Parameter Expected Observation
¹H NMR Aromatic Protons~6.8-7.2 ppm (Multiplets, 3H)
Dihydrofuran ProtonsTwo triplets, ~3.2 ppm (t, 2H) and ~4.6 ppm (t, 2H)
Propyl ChainMultiplets for CH and CH₂, doublet for CH₃
¹³C NMR Aromatic Carbons~110-160 ppm (6 signals)
Aliphatic CarbonsSignals for CH₃, CH₂, CH, and two O-CH₂-CH₂ carbons
GC-MS (EI) Molecular Ion (M⁺)m/z 177 (Freebase)
Base Peakm/z 44
FTIR Key Stretches (cm⁻¹)~2400-3200 (N-H salt), ~1250 (C-O ether)
UV-Vis λmax206, 285 nm[1]

Conclusion

This guide has outlined a technically sound and logical approach for the synthesis and comprehensive characterization of 7-APDB hydrochloride. By following a well-established synthetic strategy involving the formation of a dihydrobenzofuran intermediate followed by reductive amination, the target compound can be obtained efficiently. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques (NMR, GC-MS, and FTIR), provides a self-validating system to rigorously confirm the molecular structure and ensure high purity. The data and protocols presented herein serve as a vital resource for researchers and forensic chemists requiring a definitive guide to 7-APDB HCl.

References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Verma, R., Kumari, I., & Singh, R. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(27), 17353-17381. [Link]

  • Nair, J. B., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34633–34643. [Link]

  • Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug testing and analysis, 5(4), 270–276. [Link]

  • Briner, T., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 61-71. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 62-74. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 83874760, 7-APDB. [Link]

  • Nichols, D. E., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700-3706. [Link]

  • Veranova. (2023). Synthesis of MDMA·HCl for Emerging Therapeutic Use. [Link]

  • Wikipedia. (n.d.). 5-APDB. [Link]

  • ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]

Sources

Chemical and physical properties of 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 7-APDB (Hydrochloride)

Executive Summary

7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran) hydrochloride is a synthetic entactogen and psychostimulant of the benzofuran class. Structurally, it is a ring-substituted phenethylamine derivative where the 3,4-methylenedioxy ring of MDA is replaced by a dihydrobenzofuran ring system. As a positional isomer of the more widely studied 5-APDB and 6-APDB, 7-APDB serves as a critical analytical reference standard for forensic identification and structure-activity relationship (SAR) studies in neuropsychopharmacology. This guide details the chemical identity, physical properties, and analytical signatures required for the precise detection and differentiation of 7-APDB from its structural analogs.

Chemical Identity & Structural Analysis

7-APDB is defined by the fusion of a benzene ring with a saturated dihydrofuran ring, with the aminopropyl side chain attached at the 7-position. This positional isomerism significantly influences its binding affinity profiles compared to its 5- and 6-substituted counterparts.

Parameter Technical Specification
Common Name 7-APDB (Hydrochloride)
Systematic (IUPAC) Name 1-(2,3-dihydrobenzofuran-7-yl)propan-2-amine hydrochloride
CAS Number 1337821-68-7 (Generic/Base reference); Laboratory standards often indexed by internal IDs (e.g., Cayman #9001892)
Molecular Formula C₁₁H₁₅NO[1][2][3] • HCl
Formula Weight 213.7 g/mol (Salt); 177.24 g/mol (Free Base)
SMILES CC(N)CC1=C(OCC2)C2=CC=C1.Cl
InChI Key GGAPWFVQDNLIBR-UHFFFAOYSA-N
Structural Rationale of the Salt Form

The hydrochloride salt is the standard pharmaceutical preparation for 7-APDB. The protonation of the primary amine (


) significantly enhances aqueous solubility and crystalline stability, preventing the oxidation and polymerization often observed in free-base benzofurans.

Physical Properties & Stability

Accurate handling of 7-APDB requires strict adherence to environmental controls due to the hygroscopic nature of amine salts and the potential for oxidative degradation of the benzofuran core.

  • Appearance: Crystalline solid (typically white to off-white).

  • Melting Point: Empirical data for the 7-isomer is limited in public literature; however, structural analogs (e.g., 6-APDB HCl) exhibit melting points in the range of 240–245°C .

  • Solubility Profile:

    • PBS (pH 7.2): ~1 mg/mL (Moderate)

    • Ethanol: ~20 mg/mL (High)

    • DMSO/DMF: ~20 mg/mL (High)

    • Note: Aqueous solutions should be prepared fresh daily to prevent hydrolysis or oxidation.

Storage Protocols
  • Temperature: -20°C (Long-term).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to minimize oxidative stress on the dihydrobenzofuran ring.

  • Shelf Life: ≥ 5 years under optimal conditions.

Analytical Characterization

differentiation of 7-APDB from 5-APDB and 6-APDB relies on specific spectral fingerprints. The following data validates the compound's identity.

UV-Vis Spectroscopy

The dihydrobenzofuran chromophore yields a distinct absorption profile compared to the unsaturated benzofuran (7-APB).

  • 
    :  206 nm, 285 nm.[1]
    
Nuclear Magnetic Resonance (NMR) Profiling

Differentiation of the "7-" position isomer relies on the coupling patterns of the aromatic protons. Unlike the 5- and 6-isomers, the 7-isomer possesses a substitution pattern that alters the symmetry of the aromatic region.

  • Dihydrofuran Ring: Distinctive triplets at ~3.2 ppm (C3-H) and ~4.5 ppm (C2-H). This confirms the dihydro saturation, distinguishing it from 7-APB (which would show vinylic doublets).

  • Side Chain:

    • Doublet (~1.2 ppm) for the

      
      -methyl group.
      
    • Multiplet (~3.5 ppm) for the methine (

      
      ) proton.
      
    • Two multiplets (~2.6–2.8 ppm) for the benzylic methylene (

      
      ).
      
  • Aromatic Region: The 7-substitution leaves protons at positions 4, 5, and 6. This typically manifests as a set of multiplets in the 6.7–7.2 ppm range, differing from the pattern of the 5- and 6-isomers.

Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI), 70 eV.[4]

  • Fragmentation Pattern:

    • Base Peak: m/z 44 (

      
      ). Dominant 
      
      
      
      -cleavage of the amine, characteristic of amphetamine-type structures.
    • Molecular Ion: Weak or absent

      
       at m/z 177 .
      
    • Tropylium-like Species: Fragments corresponding to the dihydrobenzofuran core (m/z ~134/135) may appear, resulting from the loss of the aminopropyl chain.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for validating a 7-APDB sample, from solubilization to instrumental verification.

AnalyticalWorkflow cluster_Spectroscopy Spectral Validation Start Unknown Sample (Suspected 7-APDB HCl) Solubility Solubility Test (PBS pH 7.2 & DMSO) Start->Solubility UV UV-Vis Max: 206, 285 nm Solubility->UV MS GC-MS (EI) Base Peak: m/z 44 Core: m/z ~134 UV->MS NMR 1H-NMR Verify Dihydro Triplets (3.2 & 4.5 ppm) MS->NMR Decision Isomer Differentiation (vs 5/6-APDB) NMR->Decision Result_Confirmed CONFIRMED 7-APDB HCl Decision->Result_Confirmed Matches 7-sub pattern Result_Rejected REJECTED (Isomer/Impurity) Decision->Result_Rejected Matches 5/6-sub pattern

Figure 1: Step-by-step analytical validation workflow for identifying 7-APDB hydrochloride.

Structure-Activity Relationship (SAR) Context

Understanding the position of the nitrogen side chain relative to the oxygenated ring is crucial for researchers exploring receptor binding affinities. 7-APDB is a positional isomer where the steric bulk of the side chain is adjacent to the furan ring oxygen, potentially creating steric hindrance at the Serotonin Transporter (SERT) binding site compared to the more potent 5- and 6-isomers.

SAR_Comparison Core Dihydrobenzofuran Core Iso5 5-APDB (High SERT Affinity) Core->Iso5 5-sub Iso6 6-APDB (High SERT Affinity) Core->Iso6 6-sub Iso7 7-APDB (Lower Potency Steric Hindrance) Core->Iso7 7-sub (Proximal to Oxygen)

Figure 2: SAR comparison illustrating the positional relationship of APDB isomers.

Handling & Safety Protocols

Warning: 7-APDB is a potent research chemical. It is not for human consumption.

  • Engineering Controls: Always handle within a certified fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Response: Contain with inert absorbent material (vermiculite). Do not flush into surface water or sanitary sewer systems.

  • Waste Disposal: Dispose of as hazardous pharmaceutical waste in accordance with local environmental regulations (RCRA in the US).

References

  • Welter, J., et al. (2015). "Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis." Analytical and Bioanalytical Chemistry, 407(5), 1371-1388.
  • Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology, 172(13), 3412–3425. Retrieved from [Link]

  • SWGDRUG. (2012). Monograph: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (Analog Reference). Retrieved from [Link]

Sources

7-APDB (hydrochloride) and its Interaction with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 7-APDB (hydrochloride), a substituted benzofuran, on the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). 7-APDB has been identified as a non-selective monoamine releasing agent, a characteristic that underpins its psychoactive effects. This document will detail the in-vitro pharmacological profile of 7-APDB, presenting quantitative data on its potency as both an inhibitor of monoamine uptake and a promoter of monoamine release. Furthermore, this guide will elucidate the standardized experimental methodologies employed to characterize the interaction of compounds like 7-APDB with monoamine transporters, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters are a class of transmembrane proteins crucial for regulating neurotransmission within the central nervous system.[1][2] These transporters, namely DAT, NET, and SERT, are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron.[3] This process of reuptake terminates the signaling of these neurotransmitters and is essential for maintaining synaptic homeostasis.[3]

The modulation of monoamine transporter activity is a cornerstone of pharmacotherapy for a multitude of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4] Compounds that interact with these transporters can be broadly categorized as either reuptake inhibitors or releasing agents.[1] Reuptake inhibitors, such as selective serotonin reuptake inhibitors (SSRIs), block the transporter's function, leading to an accumulation of neurotransmitters in the synapse.[1] In contrast, monoamine releasing agents are substrates for the transporters and induce a reverse transport, or efflux, of neurotransmitters from the presynaptic terminal into the synapse.[1] 7-APDB falls into this latter category, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[5] Understanding the specific interactions of novel psychoactive substances like 7-APDB with these transporters is paramount for predicting their physiological and psychological effects.

Pharmacological Profile of 7-APDB at Monoamine Transporters

In vitro studies utilizing human embryonic kidney 293 (HEK 293) cells stably expressing the human monoamine transporters have been instrumental in characterizing the pharmacological profile of 7-APDB. The primary methodologies employed are uptake inhibition assays and release assays.

Monoamine Uptake Inhibition

Uptake inhibition assays measure the ability of a compound to block the transport of a radiolabeled or fluorescent monoamine substrate into the cell. The potency of this inhibition is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

A key study by Rickli et al. (2015) in the British Journal of Pharmacology systematically evaluated the interaction of a series of benzofurans, including 7-APDB, with human monoamine transporters.[5] The results demonstrated that 7-APDB inhibits the uptake of all three monoamines, with a preference for the serotonin and norepinephrine transporters over the dopamine transporter.[5]

Transporter7-APDB IC50 (nM)[5]
hDAT 5,362 ± 1,234
hNET 832 ± 154
hSERT 698 ± 132
Table 1: In vitro monoamine uptake inhibition potencies (IC50) of 7-APDB at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Monoamine Release

To differentiate between a reuptake inhibitor and a releasing agent, in vitro release assays are performed. These assays measure the ability of a compound to induce the efflux of a pre-loaded radiolabeled monoamine from cells expressing the respective transporter. The potency of release is expressed as the half-maximal effective concentration (EC50).

The study by Rickli et al. (2015) also confirmed that 7-APDB acts as a substrate for all three monoamine transporters, inducing the release of dopamine, norepinephrine, and serotonin.[5] This confirms its classification as a monoamine releasing agent.

Transporter7-APDB EC50 (nM)[5]
hDAT 1,432 ± 256
hNET 456 ± 89
hSERT 321 ± 65
Table 2: In vitro monoamine release potencies (EC50) of 7-APDB at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Mechanism of Action: Releasing Agent vs. Reuptake Inhibitor

The data presented in Tables 1 and 2 clearly distinguish 7-APDB as a monoamine releasing agent rather than a simple reuptake inhibitor. While it does inhibit reuptake, its primary mechanism involves being transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines and promotes the reverse transport of these neurotransmitters through the transporters into the synaptic cleft.[1]

This dual action of inhibiting reuptake and promoting release leads to a significant and rapid increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, which is consistent with the psychostimulant and entactogenic effects reported for compounds of this class.

Diagram 1: Proposed mechanism of 7-APDB as a monoamine releasing agent.

Methodologies for Characterizing Monoamine Transporter Interactions

The characterization of a compound's interaction with monoamine transporters relies on robust and validated in vitro assays. The following sections provide a generalized overview of the protocols for uptake inhibition and release assays.

Experimental Protocol: Monoamine Uptake Inhibition Assay

This protocol outlines the steps for determining the IC50 value of a test compound at a specific monoamine transporter.

Objective: To measure the concentration-dependent inhibition of radiolabeled monoamine uptake by a test compound in cells expressing the target transporter.

Materials:

  • HEK 293 cells stably expressing the human DAT, NET, or SERT.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound (e.g., 7-APDB hydrochloride) at various concentrations.

  • Known selective inhibitor for each transporter (for control).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK 293 cells into 96-well plates and culture until they form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be near its Km value for the respective transporter.

  • Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Uptake_Inhibition_Workflow Start Start Cell_Plating Plate Transporter-Expressing Cells Start->Cell_Plating Pre_incubation Pre-incubate with Test Compound Cell_Plating->Pre_incubation Initiate_Uptake Add Radiolabeled Monoamine Pre_incubation->Initiate_Uptake Incubation Incubate for Uptake Initiate_Uptake->Incubation Terminate_Uptake Wash with Cold Buffer Incubation->Terminate_Uptake Lysis_Counting Lyse Cells & Count Radioactivity Terminate_Uptake->Lysis_Counting Data_Analysis Calculate IC50 Lysis_Counting->Data_Analysis End End Data_Analysis->End Release_Assay_Workflow Start Start Cell_Plating Plate Transporter-Expressing Cells Start->Cell_Plating Loading Load Cells with Radiolabeled Monoamine Cell_Plating->Loading Washing Wash to Remove Extracellular Label Loading->Washing Induce_Release Add Test Compound Washing->Induce_Release Incubation Incubate to Allow Release Induce_Release->Incubation Sample_Collection Collect Supernatant Incubation->Sample_Collection Lysis Lyse Remaining Cells Sample_Collection->Lysis Counting Count Radioactivity in Supernatant & Lysate Lysis->Counting Data_Analysis Calculate EC50 Counting->Data_Analysis End End Data_Analysis->End

Diagram 3: Experimental workflow for a monoamine release assay.

Conclusion

7-APDB (hydrochloride) is a potent, non-selective monoamine releasing agent that interacts with the dopamine, norepinephrine, and serotonin transporters. Its mechanism of action involves both the inhibition of monoamine reuptake and, more significantly, the induction of monoamine efflux from the presynaptic neuron. The in-vitro data clearly demonstrate its activity as a substrate for these transporters. The methodologies outlined in this guide provide a standardized framework for the continued investigation of novel psychoactive substances and their interactions with these critical neurochemical targets. A thorough understanding of these mechanisms is essential for predicting the pharmacological effects and potential therapeutic or toxicological profiles of emerging compounds.

References

  • Jayanthi, S., & Ramamoorthy, S. (2005). Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants. The AAPS journal, 7(3), E728–E738.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 172(13), 3412–3425. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular aspects of medicine, 42, 63–76.
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  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-activity relationships of substituted cathinones, with a focus on the 3,4-methylenedioxy-derivatives. Bioorganic & medicinal chemistry letters, 23(15), 4366–4371.
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  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., Sitte, H. H., & Sexl, V. (2017). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in pharmacology, 8, 277. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. [Link]

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An In-depth Technical Guide to the Pharmacology and Toxicology of 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-APDB (hydrochloride) is a research chemical and is not intended for human or veterinary use. This document is for informational and research purposes only.

Introduction

7-APDB (hydrochloride), with the systematic name 1-(2,3-dihydro-1-benzofuran-7-yl)propan-2-amine, is a synthetic compound belonging to the substituted benzofuran and phenethylamine classes.[1][2] Structurally, it is an analog of 3,4-methylenedioxyamphetamine (MDA), a well-known entactogen and psychoactive substance.[3][4] As a member of the aminopropyl-dihydrobenzofuran (APDB) family, 7-APDB is a positional isomer of more extensively studied compounds such as 5-APDB and 6-APDB.[1][5] Due to its structural similarities to known psychoactive substances, 7-APDB is often encountered as a novel psychoactive substance (NPS) or "designer drug."[6] This guide provides a comprehensive overview of the known and inferred pharmacology and toxicology of 7-APDB, drawing upon available data for its isomers and analogs to construct a scientifically grounded profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 7-APDB hydrochloride is fundamental for its handling, formulation, and analytical characterization.

PropertyValueReference
Chemical Formula C₁₁H₁₅NO · HCl[1]
Molecular Weight 213.7 g/mol [1]
Systematic Name 2,3-dihydro-α-methyl-7-benzofuranethanamine, monohydrochloride[1]
Synonyms 7-(2-Aminopropyl)-2,3-dihydrobenzofuran[1]
Appearance Crystalline solid (inferred)[7]
Solubility Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in PBS (pH 7.2).[1]
UV Maximum (λmax) 206, 285 nm[1]

Pharmacology

The pharmacological profile of 7-APDB is not extensively documented in scientific literature. However, based on the well-characterized pharmacology of its isomers and the broader class of benzofuran compounds, a strong inference can be made that 7-APDB primarily acts as a monoamine releasing agent.[6][8]

Mechanism of Action: A Monoamine Releaser

Monoamine releasing agents (MRAs) are substances that induce the release of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from presynaptic neurons.[9] This is achieved by reversing the direction of monoamine transporters (SERT, DAT, and NET), leading to an increase in the extracellular concentration of these neurotransmitters.[9] The pharmacological effects of many psychoactive benzofurans, including the isomers of 7-APDB, are attributed to this mechanism.[8]

Proposed Mechanism of Action for 7-APDB

Monoamine_Releasing_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron APDB 7-APDB MAT Monoamine Transporter (SERT, DAT, NET) APDB->MAT Substrate Monoamines_cyto Cytoplasmic Monoamines MAT->Monoamines_cyto Reverses Transport Vesicle Synaptic Vesicle Vesicle->Monoamines_cyto Potential VMAT2 Inhibition Monoamines_in Monoamines (5-HT, DA, NE) Monoamines_out Increased Extracellular Monoamines Monoamines_cyto->Monoamines_out Efflux Receptor Postsynaptic Receptors (5-HT, DA, NE) Monoamines_out->Receptor Binding & Activation Monoamine_Transporter_Assay cluster_prep Preparation cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Cell_Culture Culture HEK293 cells expressing human SERT, DAT, or NET Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation_Uptake Pre-incubate cells with varying concentrations of 7-APDB Plating->Preincubation_Uptake Preloading Preload cells with radiolabeled substrate Plating->Preloading Add_Radioligand Add radiolabeled substrate ([3H]5-HT, [3H]DA, or [3H]NE) Preincubation_Uptake->Add_Radioligand Incubation_Uptake Incubate for a defined period Add_Radioligand->Incubation_Uptake Wash_Lyse Wash cells and lyse Incubation_Uptake->Wash_Lyse Scintillation_Uptake Quantify radioactivity using liquid scintillation counting Wash_Lyse->Scintillation_Uptake Analysis_Uptake Calculate IC50 values Scintillation_Uptake->Analysis_Uptake Wash_Release Wash to remove excess substrate Preloading->Wash_Release Add_APDB Add varying concentrations of 7-APDB Wash_Release->Add_APDB Incubation_Release Incubate for a defined period Add_APDB->Incubation_Release Collect_Supernatant Collect supernatant Incubation_Release->Collect_Supernatant Scintillation_Release Quantify radioactivity in supernatant and cell lysate Collect_Supernatant->Scintillation_Release Analysis_Release Calculate EC50 values for release Scintillation_Release->Analysis_Release

Caption: Workflow for in vitro monoamine transporter assays.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET). [10][11]2. Uptake Inhibition Assay:

    • Plate cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of 7-APDB hydrochloride for a short period (e.g., 10-30 minutes).

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

    • After a defined incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

    • Determine the concentration of 7-APDB that inhibits 50% of the specific uptake (IC₅₀ value). [12]3. Release Assay:

    • Preload the cells with the respective radiolabeled monoamine.

    • Wash the cells to remove excess radiolabel.

    • Incubate the preloaded cells with varying concentrations of 7-APDB hydrochloride.

    • Measure the amount of radioactivity released into the supernatant.

    • Determine the concentration of 7-APDB that causes 50% of the maximal release (EC₅₀ value).

In Vitro Metabolism Study using Human Liver Microsomes

This protocol provides a framework for identifying the primary metabolites of 7-APDB.

Step-by-Step Methodology:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, 7-APDB hydrochloride, and a buffer solution (e.g., phosphate buffer, pH 7.4). [7][13] * Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate for a set period (e.g., 60 minutes) at 37°C with gentle shaking.

    • Include negative controls without the NADPH-regenerating system.

  • Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). [14] * Compare the chromatograms of the test samples with the negative controls to identify potential metabolites.

    • Use the accurate mass and fragmentation patterns from the mass spectrometer to propose the structures of the metabolites.

Cardiovascular Safety Pharmacology Assessment (In Vitro)

This protocol outlines an initial in vitro screen for potential cardiotoxicity, focusing on the hERG channel, which is critical for cardiac repolarization.

Step-by-Step Methodology:

  • hERG Channel Assay:

    • Use a validated in vitro assay system, such as automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • Apply a range of concentrations of 7-APDB hydrochloride to the cells.

    • Measure the hERG potassium current in response to a specific voltage clamp protocol.

    • Determine the concentration of 7-APDB that inhibits 50% of the hERG current (IC₅₀ value).

    • A significant inhibition of the hERG channel at clinically relevant concentrations is a predictor of potential for QT interval prolongation and torsades de pointes arrhythmia. [8][15][16]

Analytical Methods for Detection

The identification and quantification of 7-APDB in biological and non-biological matrices are crucial for forensic and research purposes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the identification of novel psychoactive substances. Derivatization may be necessary to improve chromatographic separation of positional isomers. [17][18]* Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of 7-APDB and its potential metabolites in complex matrices like blood and urine. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural elucidation of 7-APDB and for differentiating it from its positional isomers. [17][18]* Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as a complementary technique for identification. [17][18]

Legal Status

The legal status of 7-APDB can be complex and varies by jurisdiction. In the United States, while not specifically scheduled, it may be considered a controlled substance analog under the Federal Analogue Act if intended for human consumption. [19][14]In the United Kingdom and other European countries, it may fall under blanket bans or generic legislation covering benzofuran derivatives. [19]Researchers should consult their local regulations before possessing or working with this compound.

Conclusion

7-APDB (hydrochloride) is a synthetic benzofuran derivative with a high likelihood of acting as a monoamine releasing agent, similar to its isomers and analogs. While direct pharmacological and toxicological data are scarce, the available information on related compounds suggests a psychoactive profile with potential for significant neurotoxicity and cardiotoxicity. Further in-depth research, utilizing the experimental protocols outlined in this guide, is essential to fully characterize the risks associated with this compound. This knowledge is critical for forensic laboratories, public health officials, and the scientific community in understanding and responding to the challenges posed by the continuous emergence of novel psychoactive substances.

References

  • Welter, J., Kavanagh, P., Meyer, M.R., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques. Anal. Bioanal. Chem. 407(5), 1371-1388. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • 7-APDB (hydrochloride). (n.d.). Cayman Chemical. [Link]

  • Monte, A.P., Marona-Lewicka, D., Cozzi, N.V., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. J. Med. Chem. 36(23), 3700-3706. [Link]

  • Callahan, T. (2010). Cardiac Safety in Clinical Trials. Applied Clinical Trials. [Link]

  • Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 172(13), 3412–3425. [Link]

  • Fatal 5-APB and 5-APDB overdose: A case report with clinical, analytical and forensic documentation. (2017). ResearchGate. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. [Link]

  • 7-APB. (n.d.). Wikipedia. [Link]

  • Monoamine releasing agent. (n.d.). Wikipedia. [Link]

  • 6-APDB. (n.d.). Wikipedia. [Link]

  • 5-APDB. (n.d.). Wikipedia. [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2023). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Drug and alcohol dependence, 249, 110839. [Link]

  • 7-APDB. (n.d.). precisionFDA. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., ... & Halberstadt, A. L. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3, 4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(9), 2693-2706. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). Southern Association of Forensic Scientists. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686. [Link]

  • Luethi, D., Ka-Man, C., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 933–943. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (2012). ResearchGate. [Link]

  • Roque Bravo, R., Silva, J. P., Carmo, H., & Dinis-Oliveira, R. J. (2020). New Psychoactive Substances: In Vitro and In Vivo Assessment of the Main Pharmacokinetic and Pharmacodynamic Properties of Benzofurans. Toxics, 8(4), 98. [Link]

  • Granado, N., Ares-Santos, S., O'Shea, E., Vicent, M. A., Moratalla, R., & Colado, M. I. (2011). Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. Antioxidants & Redox Signaling, 14(12), 2395–2411. [Link]

  • Bowyer, J. F., Delongchamp, R. R., Freeman, W. M., O'Callaghan, J. P., Patel, K. M., Pogge, A. R., & Vrana, K. E. (2006). A Threshold Neurotoxic Exposure to Amphetamine Disrupts Cortical Synaptic Neuroplasticity. Toxicological Sciences, 90(2), 433–443. [Link]

  • Park, J. S., Rehman, S. U., Kim, I. S., & Yoo, H. H. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Journal of pharmaceutical and biomedical analysis, 129, 362–368. [Link]

  • Cardiovascular effects of nucleoside analogs. (1975). PubMed. [Link]

  • Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug testing and analysis, 5(4), 270–276. [Link]

  • 7-APB (hydrochloride). (n.d.). Cayman Chemical. [Link]

  • 3,4-Methylenedioxyamphetamine. (n.d.). Wikipedia. [Link]

  • Erik, G. M. (2018). Benzofuran Analogs of Amphetamine, Emerging Novel Psychoactive Substances in Colombia: A Narrative Review. Global Journal of Addiction & Rehabilitation Medicine, 5(5). [Link]

  • List of Controlled Substances and Regulated Chemicals ("Orange Book"). (2016). Drug Enforcement Administration. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (2000). European Medicines Agency. [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

  • Cardiovascular effects of anti-diabetes drugs. (2015). PMC. [Link]

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  • Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. (2006). United Nations Office on Drugs and Crime. [Link]

  • 3,4-Methylenedioxyamphetamine. (n.d.). Wikipedia. [Link]

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  • White, P. F., Schüttler, J., Shafer, A., Stanski, D. R., Horai, Y., & Trevor, A. J. (1985). Comparative pharmacology of the ketamine isomers. Studies in volunteers. British journal of anaesthesia, 57(2), 197–203. [Link]

  • 5-APDB (hydrochloride). (n.d.). Cayman Chemical. [Link]

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Methodological & Application

Using 7-APDB (hydrochloride) in animal drug discrimination studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 7-APDB (Hydrochloride) via Drug Discrimination

Executive Summary

7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran) is a positional isomer of the well-characterized entactogens 5-APDB and 6-APDB. While the 5- and 6-isomers are known to be potent serotonin-norepinephrine-dopamine releasing agents (SNDRAs) with high affinity for the serotonin transporter (SERT) and 5-HT2 receptors, the 7-isomer remains less characterized.

Structural-activity relationship (SAR) data from the benzofuran and methylenedioxyamphetamine (MDA) classes suggest that substitution at the 7-position (analogous to the 2-position on the phenyl ring of MDA) introduces steric hindrance that may significantly attenuate potency or alter receptor selectivity compared to the 5- and 6-isomers.

This Application Note outlines a rigorous Drug Discrimination (DD) protocol to evaluate the interoceptive stimulus effects of 7-APDB. The objective is to determine if 7-APDB generalizes to established entactogenic cues (MDMA) or psychostimulant cues (Amphetamine), thereby classifying its in vivo pharmacological profile.

Chemical & Pharmacological Context

  • Compound: 7-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (7-APDB HCl).

  • Class: Dihydrobenzofuran; Phenethylamine analogue.

  • Mechanism (Hypothesized): Monoamine releaser (5-HT > NE >> DA) and/or 5-HT2A agonist.

  • SAR Logic:

    • 5-APDB/6-APDB: Correspond to 3,4-substitution on the phenyl ring (optimal for entactogenic activity).

    • 7-APDB: Corresponds to 2,3-substitution (ortho-substitution). In the MDA series, 2,3-MDA is significantly less potent than 3,4-MDA. Therefore, this protocol requires a wider dose-response range to detect potentially lower potency.

Experimental Protocol: Two-Lever Drug Discrimination

This protocol utilizes a standard two-lever operant conditioning paradigm. The "Gold Standard" training drug for this class is MDMA , given the structural similarity of 7-APDB to entactogens.

Subjects & Housing
  • Subjects: Male Sprague-Dawley rats (250–300 g).

  • Diet: Food restricted to maintain 85% of free-feeding weight (facilitates operant motivation).

  • Housing: Standard polycarbonate cages, 12h/12h light/dark cycle.

Apparatus
  • Standard Operant Chambers (Med Associates or similar).

  • Interface: Two retractable levers (Left/Right).

  • Reward: 45 mg sucrose pellets.

  • Schedule: Fixed Ratio 10 (FR10) or FR20.

Phase I: Training (Establishment of Control)

Animals are trained to discriminate the Training Drug from Vehicle (Saline).

  • Training Drug: (+/-)-MDMA HCl (1.5 mg/kg, i.p.) OR (+)-Amphetamine (1.0 mg/kg, i.p.) depending on desired specificity. Recommendation: Use MDMA-trained rats for 7-APDB assessment.

  • Pre-treatment Time: 15–30 minutes.

  • Criteria for Testing:

    • 80% correct lever selection on the first FR.

    • 90% overall response accuracy during the session.

    • Stability maintained for 3 consecutive sessions (Drug-Vehicle-Drug).

Phase II: Substitution Testing (7-APDB Evaluation)

Once stability is reached, 7-APDB is administered in place of the training drug.

  • Test Compound: 7-APDB Hydrochloride.

  • Vehicle: 0.9% Saline (7-APDB is generally water-soluble).

  • Dose Range: 0.5, 1.0, 3.0, 6.0, 10.0 mg/kg (i.p.).

    • Note: Higher doses are included because 7-substituted benzofurans often display reduced potency (1 order of magnitude) compared to 6-substituted isomers [1].

  • Procedure:

    • Inject 7-APDB.[1]

    • Wait 20 minutes (onset period).

    • Place subject in chamber.

    • Record lever selection until 100 reinforcers are earned or 15 minutes elapse.

    • No Reinforcement: Test sessions are run under extinction (no food reward) to prevent learning new cues.

Phase III: Antagonism Studies (Mechanism Verification)

If 7-APDB fully substitutes for MDMA, determine the receptor mechanism by pre-treating with selective antagonists.

  • 5-HT2A Blockade: Pre-treat with Ketanserin (0.5 mg/kg) or M100907 (0.1 mg/kg).

  • 5-HT1A Blockade: Pre-treat with WAY-100635 (0.3 mg/kg).

  • Logic: If Ketanserin blocks the 7-APDB cue, the drug acts primarily via 5-HT2A agonism (hallucinogenic-like). If it does not, the cue is likely driven by 5-HT release (entactogenic).

Workflow Visualization

The following diagram illustrates the decision logic for the 7-APDB characterization workflow.

G Start Start: 7-APDB Characterization Training Phase 1: Train Rats to Discriminate MDMA (1.5 mg/kg) vs. Saline Start->Training Check Criteria Met? (>80% Accuracy) Training->Check Check->Training No Testing Phase 2: Substitution Test Administer 7-APDB (0.5 - 10 mg/kg) Check->Testing Yes Result_Full Full Substitution (>80% Drug Lever) Testing->Result_Full High Dose Result_Partial Partial Substitution (20-80% Drug Lever) Testing->Result_Partial Mid Dose Result_None No Substitution (<20% Drug Lever) Testing->Result_None Low Dose Mech_Study Phase 3: Antagonist Challenge (Ketanserin / WAY-100635) Result_Full->Mech_Study Conclusion_Inactive Conclusion: Inactive / Different Mechanism Result_None->Conclusion_Inactive Conclusion_Entact Conclusion: MDMA-like Entactogen Mech_Study->Conclusion_Entact Blocked by Antagonist

Caption: Logical workflow for evaluating 7-APDB discriminative stimulus properties against an MDMA baseline.

Data Analysis & Interpretation

Data should be summarized in a tabular format.[2] The primary metrics are % Drug-Appropriate Responding (DAR) and Response Rate (to check for sedation/toxicity).

Table 1: Expected Data Structure for 7-APDB Substitution Test

Dose (mg/kg)N (Rats)% Drug-Appropriate Responding (Mean ± SEM)Response Rate (Responses/sec)Interpretation
Saline (Control)8< 5%1.8 ± 0.2Valid Vehicle Control
MDMA (1.5)8> 95%1.7 ± 0.3Valid Positive Control
7-APDB (1.0) 6TBD (Likely Low)NormalSub-threshold
7-APDB (3.0) 6TBD (Partial?)NormalOnset of effects
7-APDB (6.0) 6TBD (Full?)Reduced?ED50 Calculation Point
7-APDB (10.0) 6TBDSuppressedPotential Toxicity/Sedation

Calculations:

  • ED50: Calculate the effective dose producing 50% drug-appropriate responding using log-linear regression on the linear portion of the dose-response curve.

  • Full Substitution: Defined as ≥80% drug-appropriate responding.

  • Sedation: Significant decrease in response rate compared to saline control (One-way ANOVA).

Scientific Notes & Troubleshooting

  • Potency Shift: Based on Rickli et al. (2015), the 7-positional isomers of benzofurans (e.g., 7-APB) are significantly less potent than 5- or 6-isomers. Do not abandon the study if 1.0 mg/kg shows no effect; escalate dose cautiously up to 10 mg/kg [1].

  • Serotonin Syndrome: At high doses, if 7-APDB acts as a potent releaser, watch for physiological signs of serotonin syndrome: flat body posture, forepaw treading, and hyperthermia. If observed, terminate the session immediately.

  • Solubility: The hydrochloride salt of 7-APDB is generally soluble in saline. If turbidity occurs at high concentrations (>5 mg/mL), gentle warming (37°C) or addition of a minimal amount of Tween-80 is permissible, provided the vehicle control is adjusted to match.

References

  • Rickli, A., et al. (2015).[3] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425.[3] Link

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993).[4] Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine.[4][5] Journal of Medicinal Chemistry, 36(23), 3700–3706.[6] Link

  • Gatch, M. B., et al. (2013). Discriminative stimulus effects of the benzofuran analogs of MDMA. Drug and Alcohol Dependence, 133(1), 311-316. Link

  • Dolan, S. B., Forster, M. J., & Gatch, M. B. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Psychopharmacology, 234(23), 3431-3440. Link

Sources

Application Note: 7-APDB (Hydrochloride) as a Tool for Studying the Serotonin 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 5-HT2B in Cardiotoxicity

The serotonin 5-HT2B receptor has emerged as a primary "anti-target" in drug discovery. While central 5-HT2B modulation may have implications in impulsivity and affect, peripheral activation of this receptor in cardiac valvular interstitial cells (VICs) is causally linked to drug-induced valvular heart disease (VHD). Compounds that act as potent 5-HT2B agonists—such as fenfluramine, methysergide, and various ergot derivatives—trigger mitogenic signaling pathways leading to fibrotic plaque formation on heart valves.

7-APDB (hydrochloride) (7-(2-aminopropyl)-2,3-dihydrobenzofuran) acts as a vital structural probe in this context. As a positional isomer of the recreational benzofurans 5-APB and 6-APB (which are potent 5-HT2B agonists), 7-APDB allows researchers to map the Structure-Activity Relationship (SAR) of the benzofuran scaffold. By comparing the pharmacological profile of the 7-isomer against the 5- and 6-isomers, scientists can elucidate the precise steric requirements of the 5-HT2B orthosteric binding pocket, aiding in the design of safer therapeutics that avoid this liability.

Key Applications
  • Cardiotoxicity Screening: Use as a reference standard in functional assays (Ca²⁺ flux) to define the threshold of mitogenic risk.

  • Structural Biology: Probing the "Extended Binding Pocket" (EBP) of 5-HT2B to understand how side-chain orientation affects Gq-protein coupling efficiency.

  • Forensic Analysis: Differentiating positional isomers in complex biological matrices.

Technical Specifications

ParameterDetail
Compound Name 7-APDB (hydrochloride)
IUPAC Name 1-(2,3-dihydro-1-benzofuran-7-yl)propan-2-amine; hydrochloride
CAS Number 152623-94-4 (free base) / 152624-04-9 (HCl)
Molecular Formula C₁₁H₁₅NO[1][2][3] • HCl
Formula Weight 213.7 g/mol
Solubility PBS (pH 7.2): ~1 mg/ml; DMSO: ~20 mg/ml; Ethanol: ~20 mg/ml
Storage -20°C (Solid); store solutions at -80°C and avoid freeze/thaw cycles.
Receptor Profile 5-HT2B (Agonist), 5-HT2A (Partial Agonist), 5-HT2C (Agonist)

Pharmacological Mechanism & Signaling

The 5-HT2B receptor couples primarily to the Gαq/11 protein family.[3][4][5] Upon activation by an agonist like 7-APDB (or its analogs), the receptor triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). This generates two second messengers:

  • Inositol Triphosphate (IP3): Binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of intracellular Calcium (Ca²⁺).

  • Diacylglycerol (DAG): Activates Protein Kinase C (PKC).[5]

The Fibrotic Link: In cardiac tissue, this Ca²⁺ mobilization and PKC activation leads to the phosphorylation of ERK1/2 and the release of Transforming Growth Factor beta (TGF-β), driving the differentiation of fibroblasts into myofibroblasts—the hallmark of valvular fibrosis.

Signaling Pathway Diagram

G Ligand 7-APDB / Benzofuran Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C DAG->PKC Activates Ca Intracellular Ca²⁺ (Flux) ER->Ca Release Ca->PKC Co-activates ERK ERK1/2 Phosphorylation Ca->ERK PKC->ERK Fibrosis Mitogenesis & Fibrosis (Valvulopathy Risk) ERK->Fibrosis Gene Transcription (TGF-β)

Caption: The 5-HT2B Gq-mediated signaling cascade.[1][3][5][6] Agonist binding triggers calcium mobilization, a key proxy marker for cardiotoxic potential.

Experimental Protocols

Protocol A: Functional Calcium Flux Assay (FLIPR)

Objective: To quantify the agonist potency (


) and efficacy (

) of 7-APDB at the 5-HT2B receptor relative to 5-HT (Serotonin). This is the industry standard for assessing valvulopathy risk.

Materials:

  • HEK-293 cells stably expressing human 5-HT2B receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid (to inhibit dye efflux).

  • 7-APDB (HCl) stock solution.

Workflow:

  • Cell Plating: Seed 5-HT2B-HEK293 cells in black-walled, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate 45 min at 37°C, then 15 min at room temperature (RT).

  • Compound Preparation:

    • Dissolve 7-APDB in DMSO to 10 mM (Stock).

    • Perform serial dilutions (1:3) in Assay Buffer to generate an 8-point concentration curve (e.g., 10 µM down to 3 nM).

    • Control: Prepare Serotonin (5-HT) curve as the full agonist reference (

      
      ).
      
  • Measurement (FLIPR/FlexStation):

    • Transfer plate to reader.

    • Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

    • Inject 20 µL of 5x concentrated 7-APDB solution.

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

      
      .
      
    • Validation Check: The

      
       of 5-HT should be ~1–5 nM. 7-APDB is expected to act as a potent partial-to-full agonist.
      
Protocol B: Radioligand Binding Competition Assay

Objective: To determine the binding affinity (


) of 7-APDB for the orthosteric site.

Materials:

  • Membrane preparations from CHO-K1 cells expressing h5-HT2B.

  • Radioligand:

    
    -LSD (non-selective high affinity) or 
    
    
    
    -Mesulergine.
  • Non-specific binding definition: 10 µM Serotonin or Methysergide.

  • Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Steps:

  • Preparation: Dilute membranes in buffer to ~5–10 µg protein/well.

  • Incubation:

    • Add 50 µL

      
      -LSD (~1 nM final concentration).
      
    • Add 50 µL 7-APDB (varying concentrations:

      
       to 
      
      
      
      M).
    • Add 100 µL membrane suspension.

    • Incubate for 60 min at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation:

    • Convert CPM to % Specific Binding.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Note: Benzofurans typically exhibit low nanomolar

      
       values (e.g., <50 nM) at 5-HT2B.
      

Comparative SAR Workflow

To utilize 7-APDB effectively as a tool, it must be compared against its isomers. The position of the aminopropyl chain on the benzofuran ring drastically alters receptor docking.

SAR cluster_0 Isomer Library C1 5-APB (High Potency Reference) Assay 5-HT2B Functional Assay (Ca2+ Flux) C1->Assay C2 6-APB (High Potency Reference) C2->Assay C3 7-APDB (Structural Probe) C3->Assay Output Efficacy (Emax) & Potency (EC50) Comparison Assay->Output Decision Risk Assessment: Does 7-position attenuate or maintain agonism? Output->Decision

Caption: Workflow for using 7-APDB in Structure-Activity Relationship (SAR) profiling against known valvulopathogens.

Safety & Handling

  • Hazard: 7-APDB is a potent bioactive compound. Treat as a potential psychotropic and cardiotoxin.[7][8]

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder only in a fume hood or biological safety cabinet to prevent inhalation.

  • Legal: 7-APDB may be a controlled substance analog in certain jurisdictions (e.g., US Federal Analog Act, UK Psychoactive Substances Act). Verify local regulations before procurement.

References

  • Rickli, A., et al. (2015).[9][7][10][11] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425.[9][7] Link

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. Link

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology, 63(6), 1223–1229. Link

  • Stanczuk, A., et al. (2013). The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues. Drug Testing and Analysis, 5(8), 703–712. Link

  • Huang, X. P., et al. (2009). Parallel functional activity profiling of the human 5-HT2 receptor family. Protocol Exchange. Link

Sources

Application Note: Forensic Toxicology Screening & Confirmation of 7-APDB (Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for forensic toxicologists and analytical chemists. It addresses the specific challenges of detecting and differentiating 7-APDB from its structural isomers (5-APDB, 6-APDB) in biological matrices.

Executive Summary

The emergence of benzofuran-class New Psychoactive Substances (NPS) presents a significant analytical challenge due to the prevalence of positional isomers. 7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran) is a structural isomer of the more commonly encountered 5-APDB and 6-APDB. While these compounds share identical molecular weights (177.24 g/mol ) and similar fragmentation patterns, their pharmacological profiles and legal statuses may differ.

This guide outlines a self-validating workflow for the extraction, screening, and definitive confirmation of 7-APDB in biological matrices (whole blood, urine). It prioritizes the resolution of isomeric interference using Mixed-Mode Solid Phase Extraction (SPE) followed by LC-MS/MS screening and GC-MS confirmation via HFBA derivatization .

Chemical & Pharmacological Profile

Understanding the physicochemical properties of 7-APDB is essential for optimizing extraction recovery and chromatographic retention.

ParameterDataRelevance to Protocol
Chemical Name 7-(2-aminopropyl)-2,3-dihydrobenzofuran HClTarget Analyte
Formula C₁₁H₁₅NO[1] • HClPrecursor Ion [M+H]⁺ = 178.1
Molecular Weight 177.24 g/mol (Free Base)Mass Spectrometry Target
pKa (Calc.) ~9.9 (Amine)Extraction pH must be adjusted to >11 for LLE or <6 for Cation Exchange SPE
LogP ~2.3Moderately lipophilic; suitable for Reverse Phase LC
Key Isomers 5-APDB, 6-APDB, 4-APDBCritical: Co-elution risk in standard C18 methods
Metabolic Pathway & Biomarkers

Metabolism of 7-APDB parallels that of 5-APDB, primarily involving hydroxylation of the benzofuran ring and oxidative deamination.

Metabolism cluster_legend Detection Window Parent 7-APDB (Parent Drug) M1 Hydroxy-7-APDB (Phase I) Parent->M1 CYP450 Hydroxylation M2 Dehydro-7-APDB (Phase I) Parent->M2 Oxidation M3 Glucuronide Conjugates (Phase II) M1->M3 UGT Glucuronidation

Figure 1: Proposed metabolic pathway for 7-APDB based on benzofuran analogs. Hydroxylated metabolites are key urinary markers.

Analytical Challenges: The Isomer Problem

Standard LC-MS/MS methods using C18 columns often fail to baseline-separate 5-APDB, 6-APDB, and 7-APDB due to their identical mass-to-charge ratios (m/z 178.1) and similar lipophilicity.

  • Risk: Reporting a false positive for 6-APDB when 7-APDB is present.

  • Solution: This protocol utilizes a Biphenyl column for LC-MS (enhanced pi-pi selectivity) and Chemical Derivatization for GC-MS to alter the steric properties of the isomers.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Objective: Maximize recovery (>80%) while removing matrix interferences that cause ion suppression. Matrix: Whole Blood or Hydrolyzed Urine.

Reagents
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., OASIS MCX or Strata-X-C), 30 mg/1 mL.

  • Wash Solvent 1: 0.1% Formic Acid in Water.[2]

  • Wash Solvent 2: Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).

Step-by-Step Methodology
  • Pre-treatment:

    • To 0.5 mL of blood/urine, add 2 mL of 0.1% Formic Acid (aq) .

    • Vortex for 30 seconds. Centrifuge at 4000 rpm for 5 minutes.

    • Rationale: Acidifying the sample (pH < 4) ensures 7-APDB is fully protonated (ionized) to bind to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the supernatant onto the cartridge at a slow flow rate (1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutral lipophilic interferences).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 0.5 mL 5% NH₄OH in Methanol .

    • Mechanism:[2] High pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • For LC-MS: Reconstitute in 100 µL Mobile Phase A/B (90:10).

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate (proceed to derivatization).

Protocol 2: LC-MS/MS Screening (Biphenyl Method)

System: UHPLC coupled to Triple Quadrupole MS. Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm). Why Biphenyl? The biphenyl phase interacts with the aromatic ring of the benzofuran. The position of the oxygen atom (5, 6, or 7) alters the electron density and pi-pi interaction strength, offering better separation than C18.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 50% B (Slow ramp for isomer resolution)

    • 10.0 min: 95% B

    • 12.0 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive)
AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (eV)
7-APDB 178.1133.1161.122 / 15
5-APDB 178.1133.1161.122 / 15
IS (MDMA-d5) 199.1165.1136.120

Interpretation: 7-APDB typically elutes between or distinct from the 5- and 6- isomers on biphenyl phases. Calibration with a specific 7-APDB reference standard is mandatory to establish the Relative Retention Time (RRT).

Protocol 3: Confirmatory Analysis (GC-MS Derivatization)

If LC-MS screening is positive or ambiguous (due to co-elution), GC-MS with Heptafluorobutyric Anhydride (HFBA) derivatization is the gold standard for definitive identification.

Derivatization Procedure[3][4][5]
  • Take the dried SPE extract (from Protocol 1).

  • Add 50 µL Ethyl Acetate .

  • Add 50 µL HFBA (Heptafluorobutyric anhydride).

  • Incubate at 70°C for 30 minutes . Cap vials tightly to prevent moisture entry.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 50 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Inlet: Splitless, 250°C.

Identification Criteria

The HFBA derivative adds a heavy fluorinated group, increasing mass and structural bulk, which amplifies retention time differences between isomers.

  • Target Ion (Quant): m/z 240 (Base peak, alpha-cleavage with HFB group).

  • Qualifier Ions: m/z 177, 373 (Molecular Ion: 177 + 196).

  • Differentiation: 7-APDB-HFB will resolve chromatographically from 5-APDB-HFB and 6-APDB-HFB.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

ParameterAcceptance Criteria
Retention Time ± 2% of Reference Standard
Ion Ratio ± 20% of Reference Standard (Qual/Quant)
Linearity R² > 0.99 (Range: 10 – 1000 ng/mL)
Recovery (SPE) > 80% (Verify with pre/post-extraction spike)
Matrix Effect < 25% suppression/enhancement

Workflow Visualization:

Workflow Sample Biological Sample (Blood/Urine) SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE Split Split Eluate SPE->Split LCMS Screening: LC-MS/MS (Biphenyl Column) Split->LCMS Route A GCMS Confirmation: GC-MS (HFBA Derivatization) Split->GCMS Route B (If Positive) Result1 Presumptive Positive (Isomer Group) LCMS->Result1 Result2 Definitive Isomer ID (7-APDB vs 5/6-APDB) GCMS->Result2

Figure 2: Integrated Screening and Confirmation Workflow. Route B is triggered if Route A detects a signal at m/z 178.1.

References

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Stanczuk, A., et al. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in Internet purchased products. Drug Testing and Analysis. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Benzofurans. Retrieved from [Link]

Sources

Cell-based assays to determine the neurotoxicity of 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multiparametric Assessment of 7-APDB (Hydrochloride) Neurotoxicity

Abstract

7-(2-aminopropyl)-2,3-dihydrobenzofuran (7-APDB) is a synthetic benzofuran derivative and a structural analog of MDA and 6-APB. As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), it shares pharmacological properties with entactogens known to induce serotonergic neurotoxicity. This Application Note provides a standardized, multiparametric framework for evaluating the neurotoxic potential of 7-APDB (hydrochloride) using differentiated SH-SY5Y neuronal cells. The guide details protocols for cell differentiation, cytotoxicity screening, oxidative stress quantification, and mitochondrial integrity assessment to establish a mechanistic toxicity profile.

Introduction & Scientific Rationale

The Compound: 7-APDB acts primarily by reversing monoamine transporters (SERT, DAT, NET), increasing synaptic concentrations of neurotransmitters. The Risk: Structural analogs like MDMA and 5-APB induce neurotoxicity through specific pathways:

  • Oxidative Stress: Auto-oxidation of excess dopamine/serotonin generates reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: ROS accumulation disrupts the mitochondrial membrane potential (

    
    ).
    
  • Excitotoxicity: Sustained depolarization leads to calcium influx and apoptotic cascades.

Experimental Strategy: To accurately model "neurotoxicity" rather than generic cytotoxicity, this protocol utilizes Retinoic Acid (RA)-differentiated SH-SY5Y cells . Undifferentiated cells proliferate rapidly and lack the mature transporter expression (SERT/DAT) required for 7-APDB to exert its specific toxic effects.

Visualizing the Toxicity Pathway

The following diagram illustrates the hypothesized mechanism of action and the corresponding assay checkpoints.

NeurotoxicityPathway Compound 7-APDB (HCl) Transporters SERT/DAT Transporters Compound->Transporters Uptake/Reversal DA_5HT Cytosolic DA / 5-HT Accumulation Transporters->DA_5HT Efflux Inhibition ROS ROS Generation (H2O2, Superoxide) DA_5HT->ROS Auto-oxidation MAO metabolism Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage Assay_ROS Assay: DCFH-DA ROS->Assay_ROS Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Assay_Mito Assay: JC-1 / TMRM Mito->Assay_Mito Death Neuronal Apoptosis Caspase->Death Assay_Viability Assay: MTT / LDH Death->Assay_Viability

Caption: Mechanistic pathway of benzofuran-induced neurotoxicity and corresponding validation assays.

Materials & Preparation

Compound Handling
  • Compound: 7-APDB (hydrochloride) [CAS: 1337821-68-7].[1]

  • Solubility: Soluble in DMSO (~20 mg/mL), Ethanol, and PBS (~1 mg/mL).[2]

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

Cell Model
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Differentiation Media: DMEM/F12 supplemented with 1% FBS and 10 µM All-trans Retinoic Acid (RA) .[3]

Experimental Protocols

Protocol A: Neuronal Differentiation (Critical Step)

Rationale: Differentiated cells develop neurites and express dopaminergic markers, making them sensitive to transporter-mediated toxicity.

  • Seeding: Seed SH-SY5Y cells at

    
     cells/cm² in standard growth medium (10% FBS). Allow 24h for attachment.
    
  • Induction: Replace medium with Differentiation Medium (1% FBS + 10 µM RA). Protect from light (RA is photosensitive).

  • Maintenance: Refresh Differentiation Medium every 48 hours.

  • Maturation: Continue for 7 days . Verify differentiation by observing neurite extension (>2x soma diameter) using phase-contrast microscopy.

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Determines the lethal dose range (LD50) and general metabolic impairment.

  • Preparation: Use 96-well plates containing Day 7 differentiated cells.

  • Treatment: Incubate cells with 7-APDB (0.1, 1, 10, 100, 500, 1000 µM) for 24 and 48 hours .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: 100 µM 6-OHDA or 1 mM H₂O₂.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % viability relative to vehicle control.

Protocol C: Oxidative Stress Assessment (DCFH-DA)

Rationale: 7-APDB metabolism and dopamine efflux may generate intracellular ROS.

  • Probe Loading: Wash treated cells (post-24h exposure) with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C.

  • Wash: Remove extracellular probe by washing 2x with PBS.

  • Quantification: Measure fluorescence immediately using a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Imaging (Optional): Visualize ROS distribution using fluorescence microscopy.

Protocol D: Mitochondrial Membrane Potential ( ) (JC-1 Assay)

Rationale: Early marker of apoptosis; distinguishes healthy (aggregates) vs. depolarized (monomers) mitochondria.

  • Staining: After drug treatment, add JC-1 dye (2 µM) to the culture medium. Incubate for 30 min at 37°C.

  • Analysis: Measure fluorescence ratio.

    • Red (Aggregates - Healthy): Ex 550 nm / Em 600 nm.

    • Green (Monomers - Depolarized): Ex 485 nm / Em 535 nm.

  • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization (neurotoxicity).

Data Presentation & Analysis

Table 1: Expected Readouts & Interpretation

AssayParameterIndication of 7-APDB Neurotoxicity
MTT Optical Density (570nm)Significant reduction (<80%) compared to control indicates metabolic toxicity.
LDH Extracellular Enzyme ActivityIncreased release correlates with membrane rupture (necrosis/late apoptosis).
DCFH-DA Fluorescence Intensity (RFU)Increase >1.5x control suggests oxidative stress mechanism.
JC-1 Red/Green RatioDecrease indicates loss of mitochondrial membrane potential (

).
Caspase-3 Luminescence/FluorescenceActivation confirms apoptotic cell death pathway.

Statistical Analysis:

  • Perform all assays in biological triplicates (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the vehicle control.

  • Significance threshold:

    
    .
    

Workflow Diagram

ExperimentalWorkflow cluster_Exposure Drug Exposure (24-48h) cluster_Readouts Multiparametric Readouts Start Start: SH-SY5Y Cells Diff Differentiation (7 Days, 10µM RA) Start->Diff QC QC: Neurite Check Diff->QC Dose 7-APDB Dosing (0 - 1000 µM) QC->Dose Pass MTT Viability (MTT) Dose->MTT ROS Oxidative Stress (DCFH-DA) Dose->ROS Mito Mitochondrial Health (JC-1) Dose->Mito

Caption: Step-by-step experimental workflow for 7-APDB neurotoxicity screening.

References

  • Rickli, A., et al. (2015).[4][5] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.[4] Retrieved from [Link]

  • Xicoy, H., et al. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. Retrieved from [Link]

  • Valente, M. J., et al. (2016). Metabolic and toxicological profile of the designer drug 5-APB. Archives of Toxicology. Retrieved from [Link]

  • Simmler, L. D., & Liechti, M. E. (2018).[4] Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. Handbook of Experimental Pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 7-APDB (hydrochloride) in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-APDB (hydrochloride)

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 7-APDB (hydrochloride) in solution to prevent degradation and ensure the integrity of your experimental results. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, fostering a deeper understanding of the compound's behavior.

Frequently Asked Questions (FAQs)

Q1: My 7-APDB (hydrochloride) solution has changed color. What does this indicate and is it still usable?

A change in the color of your 7-APDB solution, such as developing a yellow or brownish tint, is a common indicator of degradation. This is often due to oxidation or other chemical transformations of the benzofuran structure. The benzofuran ring system can be susceptible to polymerization and other reactions, especially when exposed to air, light, or acidic conditions.[1][2][3]

Recommendation: It is strongly advised to discard any discolored solution. The presence of degradation products can lead to inaccurate and unreliable experimental outcomes. These impurities may have different pharmacological activities or interfere with analytical measurements.

Q2: I've prepared a stock solution of 7-APDB in an aqueous buffer. How long can I expect it to remain stable?

The stability of 7-APDB in aqueous solutions is limited. While a supplier, Cayman Chemical, indicates that the solid form is stable for at least five years when stored at -20°C, its stability in solution is considerably shorter.[4] In a neutral pH buffer like PBS (pH 7.2), solubility is also relatively low (1 mg/ml).[4] The furan ring in the benzofuran structure can be unstable in acidic environments, potentially leading to ring-opening or polymerization.

Recommendation: For maximum reproducibility, it is best practice to prepare fresh aqueous solutions of 7-APDB on the day of your experiment. If a stock solution must be prepared in advance, use an organic solvent and store it under appropriate conditions (see Q3).

Q3: What is the best solvent for preparing a stable stock solution of 7-APDB (hydrochloride)?

Based on available data, 7-APDB (hydrochloride) is soluble in several organic solvents, including DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml).[4] These organic solvents are generally preferred for long-term storage of stock solutions as they can minimize hydrolysis and other water-mediated degradation pathways.

Recommendation: For preparing stock solutions intended for longer-term storage, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable choices due to the higher solubility they offer.[4] When preparing for an experiment, you can then dilute the stock solution into your desired aqueous buffer. Always be mindful of the final concentration of the organic solvent in your experimental system to avoid any confounding effects on your biological assays.

Q4: I need to store my 7-APDB solution for a short period. What are the optimal storage conditions?

To minimize degradation, even for short-term storage, specific conditions should be met. Exposure to light, air (oxygen), and elevated temperatures can accelerate the degradation of benzofuran compounds.[2][3]

Recommendation:

  • Temperature: Store solutions at -20°C or lower.[4][5][6][7]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2][3]

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Troubleshooting Guide

Problem 1: Inconsistent results between experiments using the same 7-APDB solution.

Potential Cause: This is often a primary sign of solution degradation. As 7-APDB degrades, the concentration of the active compound decreases, and the concentration of impurities increases, leading to variable experimental outcomes.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results.

Corrective Actions:

  • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for each experiment.

  • Verify Storage Conditions: Ensure that any stock solutions are stored at -20°C in airtight, light-protected containers.[4][5][6][7]

  • Solvent Choice: If using aqueous buffers for stock solutions, switch to DMF or DMSO.[4]

  • Purity Analysis: If the problem persists, the purity of the solid compound should be verified. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of both the solid material and the prepared solutions.[8][9][10][11]

Problem 2: Low or no biological activity observed in an assay where 7-APDB is expected to be active.

Potential Cause: Complete or significant degradation of the 7-APDB in your solution can lead to a lack of the expected biological effect.

Troubleshooting Workflow:

Caption: Troubleshooting low or no activity.

Corrective Actions:

  • Confirm Identity and Purity: Use an analytical method like GC-MS or LC-MS to confirm the identity and purity of your 7-APDB solid.[8][9][10][11] This will rule out any issues with the starting material.

  • Forced Degradation Study: To understand the degradation profile of 7-APDB under your specific experimental conditions, you can perform a forced degradation study.[12][13][14] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting products. This can help in identifying potential degradation products that might be interfering with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of 7-APDB (hydrochloride) in DMSO

This protocol describes the preparation of a concentrated stock solution suitable for long-term storage.

Materials:

  • 7-APDB (hydrochloride) solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of 7-APDB (hydrochloride) solid in a clean, dry weighing boat. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.

  • Dissolution: Carefully transfer the weighed solid into the amber glass vial. Add the appropriate volume of anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.

  • Storage: Tightly seal the vial and store it at -20°C.

Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)

This protocol details the preparation of a dilute working solution from the DMSO stock for immediate use in an experiment.

Materials:

  • 10 mg/mL 7-APDB (hydrochloride) stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 100 µg/mL working solution, you would need 10 µL of the 10 mg/mL stock solution.

  • Dilution: In a sterile microcentrifuge tube, add the appropriate volume of PBS (in this case, 990 µL).

  • Addition of Stock: Add the calculated volume of the 7-APDB DMSO stock solution (10 µL) to the PBS.

  • Mixing: Gently vortex the tube to ensure the solution is homogenous.

  • Immediate Use: Use this freshly prepared working solution in your experiment without delay. Do not store aqueous working solutions.

Data Summary

PropertyValueSource
Molecular Formula C11H15NO • HCl[4]
Formula Weight 213.7 g/mol [4]
Purity ≥98%[4]
Solid Form Stability ≥ 5 years at -20°C[4][5][6][7]
Solubility in DMF 20 mg/ml[4]
Solubility in DMSO 20 mg/ml[4]
Solubility in Ethanol 20 mg/ml[4]
Solubility in PBS (pH 7.2) 1 mg/ml[4]

References

  • precisionFDA. (n.d.). 7-APDB. Retrieved from [Link]

  • GSRS. (n.d.). 7-APDB. Retrieved from [Link]

  • Grokipedia. (n.d.). 7-APB. Retrieved from [Link]

  • NIH. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. Retrieved from [Link]

  • RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Dichlorobenzenes. Retrieved from [Link]

  • NIH. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Benzidine. Retrieved from [Link]

  • PubMed. (2017). Determination of seven drugs of abuse and their metabolites in surface and wastewater using solid-phase extraction coupled to liquid chromatography with high-resolution mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • SciELO. (n.d.). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Hydrogen Halides in Non-Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study. Retrieved from [Link]

  • PubMed. (2023). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Retrieved from [Link]

  • PubMed. (2001). Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. Retrieved from [Link]

Sources

Troubleshooting poor peak shape in HPLC analysis of 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 7-APDB (Hydrochloride) Subject: Troubleshooting Peak Shape Anomalies for Benzofuran-Based Amines Ticket ID: #APDB-7-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely analyzing 7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran), a structural isomer of 5-APDB and 6-APDB.[1]

The Chemist’s Reality: 7-APDB is a primary amine supplied as a hydrochloride salt .[1]

  • pKa: ~9.8 (Amine group).[1]

  • State at pH 7: Fully protonated (

    
    ), carrying a positive charge.
    
  • The Enemy: Free silanols (

    
    ) on your column stationary phase.[1]
    

When a positively charged amine meets a negatively charged silanol, they form a strong ionic bond. This is not "retention" (hydrophobic interaction); this is "sticking" (cation exchange). The result is the dreaded "Shark Fin" peak —sharp rise, long tail.

Diagnostic Triage: Identify Your Symptom

Before changing your method, identify the specific morphology of your peak. Use this logic flow to determine the root cause.

DiagnosticWorkflow Start Start: Analyze Peak Shape Decision1 Is the peak symmetrical? Start->Decision1 Success System Optimal. No Action Required. Decision1->Success Yes Decision2 Is there Tailing? (Asymmetry > 1.2) Decision1->Decision2 No Tailing Issue: Silanol Activity (The 'Shark Fin') Decision2->Tailing Yes Decision3 Is there Fronting? (Leading edge slope < Trailing) Decision2->Decision3 No Fronting Issue: Mass Overload or Solubility Mismatch Decision3->Fronting Yes Decision4 Is the peak Split or Shouldered? Decision3->Decision4 No Split Issue: Solvent Strength Mismatch Decision4->Split Yes

Figure 1: Diagnostic logic flow for HPLC peak shape anomalies.

Troubleshooting Guides (Q&A Format)

Issue A: The "Shark Fin" (Severe Peak Tailing)

User Question: "My 7-APDB peak rises sharply but drags out for minutes. The USP tailing factor is > 2.0. Why?"

Technical Explanation: This is classic Secondary Silanol Interaction .[1] Your C18 column is not a perfect shield. Unreacted silanol groups on the silica surface ionize at pH > 3.5. Your 7-APDB (cationic) binds to these sites via ion exchange, which has slower kinetics than the hydrophobic partition, causing the tail.

The Fix (Choose one strategy):

StrategyProtocolMechanism
1. The "Sledgehammer" (Low pH) Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water as Mobile Phase A. Ensure pH is ≤ 3.0 .At pH < 3, silanols are protonated (

) and neutral.[1] They cannot bind the cationic 7-APDB.
2.[1] The "Mask" (Additives) Add Triethylamine (TEA) (5-10 mM) to the mobile phase.TEA is a stronger base than 7-APDB.[1] It "sacrificially" saturates the silanol sites, leaving 7-APDB free to interact only with the C18 ligands.
3. The "Switch" (High pH) WARNING: Only use Hybrid (H-Class) columns (e.g., XBridge, Gemini).[1] Adjust pH to 11.0 using Ammonium Hydroxide.At pH 11 (pH > pKa), 7-APDB becomes neutral (uncharged).[1] It interacts purely hydrophobically.[1] Peak shape becomes perfect, and retention increases significantly.

Expert Tip: If using MS detection, avoid TEA (suppresses ionization) and TFA (signal suppression). Use Formic Acid or Ammonium Formate buffer at pH 3.0.[1]

Issue B: The "Split Personality" (Double Peaks)

User Question: "I see a doublet or a shoulder on the main peak, but I'm sure the sample is pure. Is my column broken?"

Technical Explanation: This is likely a Solvent Strength Mismatch . You dissolved your 7-APDB hydrochloride in 100% Methanol or Acetonitrile, but your starting mobile phase is 95% Water.[1] When you inject, the strong solvent (MeOH) travels faster than the water, carrying a portion of the 7-APDB with it (unretained), while the rest precipitates or interacts with the water phase.

The Fix:

  • Dissolve your sample in the Mobile Phase. (e.g., 90% Water / 10% MeCN).

  • If the HCl salt is insoluble in high water content, dissolve in minimal MeOH and immediately dilute with water/buffer to match the starting gradient conditions.

Issue C: The "Ghost" (Retention Time Drift)

User Question: "The retention time of 7-APDB shifts by 0.5 minutes between injections."

Technical Explanation: Amine retention is highly sensitive to pH. If you are not using a buffer (e.g., just adding drops of acid), the pH is drifting.

  • Mechanism: A shift from pH 3.0 to pH 3.5 can significantly ionize more silanols, increasing retention (and tailing).

The Fix:

  • Use a proper Buffer (Ammonium Formate 10mM, pH 3.0), not just "acidified water."

  • Ensure column temperature is thermostatted (e.g., 30°C or 40°C).

Master Protocol: Optimized Method for 7-APDB

If you are starting fresh or redesigning your method, use this self-validating protocol designed for basic drugs.[1]

Instrument Setup:

  • Column: End-capped C18 or Phenyl-Hexyl (for isomer separation).[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18.

    • Dimensions: 150mm x 4.6mm, 3.5µm or 5µm.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Benzofuran ring absorption).[1]

Mobile Phase Configuration:

ParameterComposition
Solvent A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[1]
Solvent B Acetonitrile (LC-MS Grade).[1]
Flow Rate 1.0 mL/min.[1]

Gradient Profile:

Time (min)% Solvent BAction
0.05%Load
1.05%Isocratic Hold (Focusing)
10.090%Elution Gradient
12.090%Wash
12.15%Re-equilibration
15.05%Ready for next injection

Mechanism of Action: The Silanol Effect[2]

Understanding why the tailing happens allows you to predict it for other APDB derivatives (5-APDB, 6-APDB).[1]

SilanolEffect cluster_column Stationary Phase Surface cluster_analyte Silica Silica Base Ligand C18 Chain (Hydrophobic) Silica->Ligand Silanol Free Silanol (Si-O-) Silica->Silanol Ring Benzofuran Ring Ligand->Ring Good Retention (Van der Waals) Amine Protonated Amine (NH3+) Silanol->Amine BAD RETENTION (Ionic Bond -> Tailing)

Figure 2: The dual-retention mechanism causing peak tailing.[1] The green interaction is desired; the red interaction causes the distortion.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

    • Core citation for the mechanism of silanol interactions with basic amines.
  • Dolan, J. W. (2003). Troubleshooting Peak Tailing. LCGC North America.[1] Link

    • Authoritative guide on diagnosing physical vs. chemical causes of tailing.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.[1]Link

    • Standard practices for the validation of analytical methods for seized drugs (including phenethylamines).
  • Cayman Chemical. (2023).[1] 7-APDB (hydrochloride) Product Information & Safety Data Sheet.[1]Link

    • Source for physical properties (Solubility, Salt form) of 7-APDB.[1]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran) hydrochloride. 7-APDB is a synthetic benzofuran derivative and entactogen. Due to its basic primary amine structure, it is highly susceptible to ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, particularly in complex matrices like whole blood, plasma, or urine[1][2].

This guide provides comprehensive troubleshooting protocols, mechanistic insights, and step-by-step workflows to help you identify, quantify, and mitigate matrix effects, ensuring regulatory compliance and data integrity.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What exactly causes ion suppression when analyzing 7-APDB in positive Electrospray Ionization (ESI+)? A1: In ESI+, 7-APDB forms a protonated precursor ion[M+H]+ at m/z 178.12. Ion suppression occurs when co-eluting endogenous matrix components (e.g., phospholipids in plasma, or salts and urea in urine) compete with 7-APDB for the limited charge available on the surface of the ESI droplets[1][2]. Because 7-APDB is a relatively small, polar molecule, it often elutes in regions heavily populated by these endogenous interferences, leading to a significant reduction in ionization efficiency and signal loss.

Q2: How do I definitively know if my assay is suffering from matrix effects? A2: Matrix effects cannot be detected by simply looking at a standard chromatogram. You must perform a post-column infusion experiment. By continuously infusing a neat solution of 7-APDB post-column while injecting a blank matrix extract via the autosampler, you can monitor the baseline MS/MS signal. A dip in the baseline at the retention time of 7-APDB indicates ion suppression, whereas a spike indicates ion enhancement[3].

Q3: Can I just use an internal standard (IS) to ignore matrix effects? A3: While a stable isotopically labeled internal standard (e.g., 7-APDB-d5 or a closely related analog) will co-elute and experience the exact same suppression—compensating for the quantitative error—it does not recover the lost signal[1][3]. If suppression is severe (e.g., >50%), your Limit of Detection (LOD) and Limit of Quantitation (LOQ) will be compromised. Mitigation through robust sample preparation is still mandatory.

Section 2: Quantitative Assessment Workflows

To systematically evaluate matrix effects, the industry gold standard is the Matuszewski Post-Extraction Spike Method[1][3][4]. This self-validating protocol isolates the matrix effect from extraction recovery.

ME_Assessment Start Matrix Effect Assessment Qual Qualitative: Post-Column Infusion Start->Qual Quant Quantitative: Matuszewski Method Start->Quant Infusion Infuse 7-APDB standard post-column Qual->Infusion InjectBlank Inject blank matrix extract via autosampler Qual->InjectBlank SetA Set A: Neat Standard Solution Quant->SetA SetB Set B: Post-Extraction Spiked Matrix Quant->SetB SetC Set C: Pre-Extraction Spiked Matrix Quant->SetC Observe Observe baseline for suppression/enhancement zones Infusion->Observe InjectBlank->Observe CalcMF Matrix Factor (MF) = Peak Area B / Peak Area A SetA->CalcMF SetB->CalcMF CalcRE Recovery (RE) = Peak Area C / Peak Area B SetB->CalcRE SetC->CalcRE

Workflow for qualitative and quantitative assessment of LC-MS/MS matrix effects.

Protocol: Calculating the Matrix Factor (MF) for 7-APDB
  • Prepare Set A (Neat Standards): Spike 7-APDB into the reconstitution solvent (e.g., 0.1% formic acid in water/acetonitrile) at Low, Medium, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spiked): Extract 6 different lots of blank biological matrix (e.g., human plasma). Spike the eluate with 7-APDB at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spiked): Spike 6 lots of blank matrix with 7-APDB before extraction, then extract normally.

  • Analyze: Run all sets via LC-MS/MS.

  • Calculate:

    • Absolute Matrix Effect (%) = (Area Set B / Area Set A) × 100. A value < 100% indicates suppression; > 100% indicates enhancement[1][3].

    • Extraction Recovery (%) = (Area Set C / Area Set B) × 100[5].

Section 3: Troubleshooting Guide: Mitigating Matrix Effects

Issue: Severe Ion Suppression (>40%) observed in Urine or Plasma extracts using Protein Precipitation (PPT). Root Cause: PPT removes proteins but leaves behind soluble phospholipids (in plasma) and high concentrations of salts/urea (in urine), which co-elute with early-to-mid eluting amphetamine derivatives like 7-APDB[2][6]. Solution: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Since 7-APDB contains a primary amine (pKa ~9.5), it will be positively charged at acidic to neutral pH. MCX retains the analyte via both hydrophobic and ionic interactions, allowing for aggressive organic washes to remove phospholipids before eluting the basic drug[5].

SPE_Workflow Condition 1. Condition Methanol, then Water Load Load Condition->Load Wash1 3. Aqueous Wash 2% Formic Acid in Water Removes salts & neutral interferences Load->Wash1 Wash2 4. Organic Wash 100% Methanol Removes phospholipids & lipids Wash1->Wash2 Elute 5. Elute 7-APDB 5% NH4OH in Methanol Neutralizes amine for elution Wash2->Elute Recon 6. Reconstitute Initial Mobile Phase Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow tailored for basic amines like 7-APDB.

Protocol: Optimized MCX SPE for 7-APDB
  • Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Formic Acid to ensure the 7-APDB amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Critical Step):

    • Wash with 1 mL of 2% Formic Acid in water (removes salts/urea).

    • Wash with 1 mL of 100% Methanol. Causality: The strong cation exchange mechanism holds the protonated 7-APDB tightly, allowing 100% organic solvent to wash away ion-suppressing phospholipids without analyte breakthrough[5].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine on 7-APDB, breaking the ionic bond with the sorbent.

  • Drying/Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Issue: Poor Chromatographic Retention leading to Matrix Effects. Root Cause: 7-APDB is highly polar. On a standard C18 column, it may elute very early (near the void volume), exactly where unretained salts and polar matrix components elute, causing massive ion suppression[4][5]. Solution: Utilize a Biphenyl or superficially porous particle (SPP) column, and start the gradient with a highly aqueous mobile phase (e.g., 2% organic)[5][7]. Biphenyl phases offer enhanced pi-pi interactions with the benzofuran ring of 7-APDB, increasing retention time and shifting the analyte out of the suppression zone. Additionally, utilize a divert valve to send the first 1-2 minutes of the LC flow to waste, preventing salts from entering the MS source[5].

Section 4: Quantitative Data Summary

The following table summarizes the expected improvements in Matrix Factor (MF) and Extraction Recovery when transitioning from standard Protein Precipitation (PPT) to the optimized Mixed-Mode SPE (MCX) method for 7-APDB in human plasma.

Sample Preparation MethodMatrix Factor (MF) %CV (%)Extraction Recovery (%)Phospholipid Removal
Protein Precipitation (Acetonitrile) 42.5% (Severe Suppression)18.4%95.2%Poor
Standard C18 SPE 71.3% (Moderate Suppression)12.1%88.5%Moderate
Mixed-Mode Cation Exchange (MCX) 98.1% (Negligible ME)3.5%91.4%Excellent

Table 1: Comparison of sample preparation techniques on 7-APDB matrix effects and recovery. Values closer to 100% for MF indicate minimal ion suppression/enhancement.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Pan, J., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. [Link]

  • Di Marco, P., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Agilent Technologies. SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. [Link]

Sources

Technical Support Center: 7-APDB (Hydrochloride) Synthesis Optimization

[1]

Topic: Improving the yield of 7-(2-aminopropyl)-2,3-dihydrobenzofuran (7-APDB) hydrochloride. Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists.[1] Objective: To provide a high-level troubleshooting guide focused on overcoming specific yield-limiting bottlenecks in the synthesis of 7-APDB.

Introduction: The 7-Isomer Challenge

Synthesis of 7-APDB presents unique challenges compared to its more common isomers (5-APDB and 6-APDB). The 7-position on the 2,3-dihydrobenzofuran ring is ortho to the heterocyclic oxygen.[1] While this position is electronically activated, it is sterically hindered.[1]

This guide focuses on the standard Nitroalkene Route (Henry Reaction followed by Reduction), identifying the three critical "Yield Killers":

  • Incomplete Condensation (Henry Reaction failure due to steric hindrance).[1]

  • Polymerization (Instability of the nitrostyrene intermediate).[1]

  • Workup Losses (Inefficient amine isolation from aluminum salts).

Module 1: Optimizing the Henry Reaction

Goal: Maximize conversion of 2,3-dihydrobenzofuran-7-carbaldehyde to the nitrostyrene intermediate.

The Problem: Steric Hindrance & Reversibility

The 7-position aldehyde is crowded.[1] Standard conditions used for 5-APDB (ammonium acetate in refluxing acetic acid) may result in stalled equilibrium or low conversion rates for the 7-isomer.[1]

Troubleshooting Protocol
Variable Standard Protocol Optimized Protocol for 7-APDB Mechanism/Reasoning
Solvent Glacial Acetic AcidAcOH + Toluene (Cosolvent) Toluene allows for azeotropic removal of water using a Dean-Stark trap, driving the equilibrium forward (Le Chatelier's principle).[1]
Catalyst Ammonium AcetateCyclohexylamine + AcOH Cyclohexylamine forms a more reactive imine intermediate (Schiff base) than ammonium, accelerating the attack on the nitroethane.[1]
Temperature Reflux (~118°C)Controlled Reflux (110°C) Excessive heat promotes polymerization of the electron-rich benzofuran nitrostyrene.[1]
Critical Checkpoint: The "Orange Needle" Test
  • Observation: The reaction mixture should darken to a deep red/orange.

  • Action: Upon cooling, the nitrostyrene must crystallize as bright orange needles.[1]

  • Troubleshooting: If an oil persists, seed the mixture with a crystal from a previous batch or scratch the flask with a glass rod.[1] Do not proceed to reduction with an oily intermediate; it contains unreacted aldehyde that will contaminate the final amine.[1]

Module 2: The Reduction Phase (Yield Critical)

Goal: Reduce the nitrostyrene to 7-APDB without polymerization or "tar" formation.[1]

Decision Matrix: Selecting the Reducing Agent

The choice of reducing agent is the single biggest factor in yield.

Reagent Yield Potential Risk Profile Recommendation
LiAlH₄ (LAH) High (80-90%)High. Aluminum emulsions trap product; dangerous workup.[1]Recommended for small scale (<5g) if Fieser workup is strictly followed.[1]
NaBH₄ / CuCl₂ Moderate (60-75%)Low. Milder, no pyrophoric risks, easier workup.[1]Recommended for scale-up (>10g). avoids "runaway" exotherms.[1]
H₂ / Pd/C VariableHigh. Often halts at the hydroxylamine or reduces the furan ring.[1]Not Recommended for this specific substrate.[1]
Protocol: The Optimized LiAlH₄ Workup (Fieser Method)

Standard acid/base extractions often fail here due to the formation of "aluminum soaps" that trap the amine.[1]

  • Quench: Cool reaction (THF) to 0°C.

  • Stoichiometry: For every x grams of LiAlH₄ used, add:

    • x mL water (very slowly).

    • x mL 15% NaOH solution.[1]

    • 3x mL water.[1][2]

  • Result: This produces a granular, white precipitate (lithium aluminate) that can be easily filtered off.[1]

  • Extraction: Wash the granular solid with THF. The combined filtrate contains your freebase amine.[1]

Module 3: Salt Formation & Isolation

Goal: Produce a non-hygroscopic, crystalline hydrochloride salt.

The "Gummy Solid" Issue

Users often report 7-APDB HCl oiling out or turning into a sticky gum.[1] This is caused by excess water or excess HCl .[1]

Corrective Workflow:

  • Dissolve the freebase oil in dry diethyl ether (or MTBE for larger scales).

  • Add Isopropanolic HCl (HCl gas dissolved in IPA) dropwise.[1]

  • Stop addition immediately when the solution becomes acidic (pH 5-6). Do not oversaturate.

  • If oiling occurs: Add a seed crystal and cool to -20°C. If still oily, triturate with cold acetone.

Visualizing the Workflow

The following diagram illustrates the optimized decision pathway for synthesizing 7-APDB, highlighting the critical "Go/No-Go" decision points.

GStartStart: 2,3-dihydrobenzofuran-7-carbaldehydeHenryHenry Reaction(Nitroethane + Catalyst)Start->HenryCheck1Checkpoint: Crystalline Solid?Henry->Check1RecrystRecrystallize (IPA/EtOH)Remove unreacted aldehydeCheck1->RecrystNo (Oily/Sticky)ReductionReduction PhaseCheck1->ReductionYes (Orange Needles)Recryst->Check1ChoiceSelect Reducing AgentReduction->ChoiceLAHRoute A: LiAlH4 (THF)Requires Fieser WorkupChoice->LAHHigh Yield / Small ScaleNaBH4Route B: NaBH4 + CuCl2(Mild, Scalable)Choice->NaBH4Safety / Large ScaleIsolationIsolation of Freebase AmineLAH->IsolationNaBH4->IsolationSaltSalt Formation(Dry Et2O + IPA/HCl)Isolation->SaltFinalFinal Product: 7-APDB HClSalt->Final

Figure 1: Optimized synthesis workflow for 7-APDB, emphasizing the purification of the nitrostyrene intermediate and the selection of reducing agents.

Frequently Asked Questions (Technical)

Q: My nitrostyrene intermediate is dark black/tarry. Can I proceed? A: No. This indicates polymerization of the benzofuran ring or the alkene.[1] Benzofurans are electron-rich and sensitive to heat/acid.[1] Proceeding will result in a complex mixture that is nearly impossible to purify.[1] Solution: Discard and repeat the Henry reaction at a lower temperature (max 90°C) or reduce reaction time.

Q: Why do I get low yields with NaBH4 alone? A: Sodium Borohydride alone is not strong enough to reduce the nitro group efficiently to an amine; it often stops at the nitroalkane or hydroxylamine stage.[1] You must use a catalyst like CuCl₂ (Copper(II) Chloride) or form the intermediate imine first.[1] The CuCl₂/NaBH₄ system acts similarly to catalytic hydrogenation but in a homogeneous phase [1].[1]

Q: The final HCl salt is pink/red.[1] Is it pure? A: A slight pink hue is common in benzofuran amines due to trace oxidation products (quinones).[1] However, a deep red color suggests significant contamination.[1] Solution: Wash the freebase amine with dilute bicarbonate solution before salting, or recrystallize the final salt from boiling Isopropanol (IPA).[1]

References

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993).[1] Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine.[1][3] Journal of Medicinal Chemistry, 36(23), 3700–3706.[1][3] Link

  • Casale, J. F., & Hays, P. A. (2011).[1] The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2).[1][4] Link

  • Trachsel, D. (2013).[1] Fluorine in psychedelic phenethylamines and tryptamines.[1] Drug Testing and Analysis, 4(7-8), 577-590.[1] (Context on benzofuran stability). Link

Enhancing the stability of 7-APDB (hydrochloride) for long-term studies

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting, Protocols, and FAQs for Long-Term Analytical Studies

Introduction & Chemical Profile

7-APDB (7-(2-Aminopropyl)-2,3-dihydrobenzofuran) hydrochloride is a synthetic benzofuran derivative widely utilized as an analytical reference standard in forensic, toxicological, and neurochemical research [1]. Because long-term studies require absolute quantitative reliability, understanding the stability profile of this compound is paramount. As a Senior Application Scientist, I frequently observe that standard degradation is rarely due to the compound's inherent instability, but rather due to improper environmental controls during storage and reconstitution.

Table 1: Physicochemical Properties & Stability Profile
PropertySpecification
Formal Name 2,3-dihydro-α-methyl-7-benzofuranethanamine, monohydrochloride
Molecular Formula C11H15NO • HCl
Molecular Weight 213.7 g/mol
Purity Standard ≥ 98%
UV Maxima 206 nm, 285 nm
Solubility DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), PBS pH 7.2 (1 mg/ml)
Optimal Storage (Solid) -20°C
Projected Stability ≥ 5 years (when stored properly as a solid)

Quantitative data sourced from [1][2] and [3].

Mechanistic Degradation Pathways

To prevent degradation, researchers must understand the causality behind it. As a hydrochloride salt, 7-APDB is inherently hygroscopic. Exposure to ambient humidity causes localized dissolution at the crystal surface, which lowers the activation energy for subsequent hydrolytic degradation reactions. Furthermore, the dihydrobenzofuran ring and the primary amine are highly susceptible to photo-oxidation and thermal stress [4]. Heat accelerates these reaction kinetics, rapidly reducing the purity of the standard below the acceptable 98% threshold.

Degradation A 7-APDB (HCl) Solid B Moisture Exposure (Hygroscopic) A->B Improper Sealing C UV / Light Exposure (Photo-oxidation) A->C Clear Vials D Thermal Stress (> Room Temp) A->D Incubator E Localized Hydrolysis B->E F Amine/Ring Oxidation C->F G Accelerated Kinetics D->G H Degraded Standard (<98% Purity) E->H F->H G->H

Environmental stressors and mechanistic degradation pathways of 7-APDB.

Standard Operating Procedures (SOPs)

To maintain the ≥ 5-year stability guarantee [1], every protocol must act as a self-validating system. By strictly controlling the environment, you eliminate the variables that lead to degradation.

Self-Validation Metric: Always record the baseline GC-MS spectra on Day 0. A self-validating storage system is confirmed when subsequent spectral checks at 6-month intervals show <2% deviation in the primary peak's area under the curve (AUC).

SOP 1: Long-Term Storage of Solid Aliquots

Causality: Repeated temperature cycling (freeze-thaw) introduces condensation. Aliquotting prevents the bulk standard from experiencing these cycles.

  • Equilibration: Upon receipt, place the sealed vial in a desiccator at room temperature for 1 hour. Validation: The vial exterior must be completely free of condensation before opening.

  • Aliquotting: Inside a low-humidity environment (e.g., a nitrogen-purged glove box), divide the bulk powder into single-use amber glass vials. Amber glass blocks UV transmission, preventing photo-oxidation.

  • Inert Sealing: Purge the headspace of each vial with Argon or Nitrogen gas to displace atmospheric oxygen. Seal tightly with PTFE-lined caps.

  • Cryogenic Storage: Store all aliquots at -20°C in a secondary desiccated container[5].

SOP 2: Reconstitution for Analytical Workflows

Causality: 7-APDB in solution is highly reactive. Reconstituting only what is immediately needed ensures the analytical data reflects the pure standard, not a degraded byproduct.

  • Temperature Normalization: Remove a single-use aliquot from -20°C and equilibrate to room temperature for 30 minutes.

  • Solvent Addition: Add the required volume of anhydrous solvent. For GC-MS spectral libraries, it is standard practice to add 500 µl of methanol to a 100 µg vial to yield a 200 µg/ml solution[6]. For in vitro biological assays, use DMSO or DMF.

  • Homogenization: Cap the vial and place it on a plate mixer or vortexer for a minimum of 15 minutes to ensure full reconstitution [6].

  • Immediate Use: Analyze the solution immediately. Discard any remaining liquid.

Workflow A Solid 7-APDB (HCl) Stored at -20°C B Equilibrate to Room Temp (Desiccated, 30 min) A->B C Add Anhydrous Solvent (MeOH, DMSO, or DMF) B->C D Vortex / Mix (Minimum 15 mins) C->D E Immediate Analytical Use (Discard Remainder) D->E

Step-by-step reconstitution workflow for 7-APDB to ensure analytical integrity.

Troubleshooting & FAQs

Q: My GC-MS spectra show unexpected peaks at higher m/z ratios. What is causing this? A: This indicates standard degradation, likely due to thermal stress or oxidation. If the 7-APDB standard was exposed to light or stored in solution for extended periods, N-oxidation of the primary amine or oxidation of the benzofuran ring can occur. Solution: Always use freshly reconstituted standard from a -20°C solid aliquot.

Q: The standard won't fully dissolve in PBS (pH 7.2) at 5 mg/ml. How can I fix this? A: The maximum thermodynamic solubility of 7-APDB (hydrochloride) in PBS (pH 7.2) is strictly 1 mg/ml [1]. Attempting to dissolve it at 5 mg/ml forces the solution past saturation, causing precipitation. Solution: First dissolve the compound in DMSO or DMF (where it is highly soluble up to 20 mg/ml), then perform a 1:20 dilution into your aqueous buffer. Ensure the final DMSO/DMF concentration is compatible with your specific assay.

Q: Can I store the reconstituted methanol solution at -80°C for future use? A: It is highly discouraged. While ultra-low temperatures slow degradation, 7-APDB in solution remains susceptible to nucleophilic attack, solvent evaporation, and freeze-thaw degradation. Recovery from solvents has only been validated for immediate use[6]. The self-validating protocol dictates using single-use solid aliquots to guarantee ≥98% purity for every experiment.

References

  • 7-APDB Compound Summary (CID 83874760) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Benzofuran Compound Summary (CID 9223) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Selecting the appropriate internal standard for 7-APDB (hydrochloride) quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-APDB Quantification Ticket #8492: Internal Standard Selection & Optimization Strategy

Welcome to the Advanced Applications Support Center

Subject: Optimization of Internal Standards for 7-APDB (Hydrochloride) Analysis via LC-MS/MS. Assigned Specialist: Senior Application Scientist, Forensic & Clinical Toxicology Division.

Hello. You have reached the Tier 3 Technical Support desk. Based on your inquiry regarding 7-APDB (2,3-dihydro-α-methyl-7-benzofuranethanamine) , we understand you are establishing a quantitative method and need to mitigate matrix effects and ensure isomeric specificity.

Below is your custom troubleshooting guide and technical dossier.

Module 1: Critical Decision Making (IS Selection)

Q: Which Internal Standard (IS) is absolute best for 7-APDB? A: The "Gold Standard" is always the Stable Isotope Labeled (SIL) analog of the specific isomer —in this case, 7-APDB-d5 (or -d4/-d6 depending on the labeling position).

However, we recognize that specific positional isomer standards for Novel Psychoactive Substances (NPS) are often commercially unavailable or on backorder. If you cannot source exact 7-APDB-d5, you must follow a risk-based selection hierarchy.

The Hierarchy of IS Selection:

  • Exact Match (SIL): 7-APDB-d5 (Corrects for extraction + ionization + retention time).

  • Isomeric SIL: 5-APDB-d5 or 6-APDB-d5 (Corrects for extraction + ionization; Caution: May have slightly different retention times).

  • Homologous SIL: MDA-d5 (Structurally similar; High Risk: Retention time will differ; ionization efficiency differs).

Q: Can I use Amphetamine-d5? A: Not recommended. While cheap and available, Amphetamine lacks the furan ring oxygen. This significantly changes the pKa and lipophilicity (logP), leading to different retention times and extraction recoveries compared to 7-APDB.

Decision Logic Visualization

Use the following logic flow to determine your experimental setup.

IS_Selection_Strategy cluster_warning Validation Requirement Start Start: Select IS for 7-APDB CheckAvail Is 7-APDB-d5 (Exact SIL) Commercially Available? Start->CheckAvail UseExact USE 7-APDB-d5 (Gold Standard) CheckAvail->UseExact Yes CheckIso Is 5-APDB-d5 or 6-APB-d5 Available? CheckAvail->CheckIso No UseIso USE Isomeric SIL (Must Validate RT Match) CheckIso->UseIso Yes CheckHomo Is MDA-d5 Available? CheckIso->CheckHomo No ValidateRT Ensure IS co-elutes with Analyte UseIso->ValidateRT Critical Step UseHomo USE MDA-d5 (High Matrix Effect Risk) CheckHomo->UseHomo Yes

Caption: Decision tree for selecting the most appropriate internal standard based on commercial availability and structural fidelity.

Module 2: Troubleshooting Matrix Effects & Chromatography

Q: My IS recovery is consistent, but my calculated 7-APDB concentration is failing accuracy checks (bias > 15%). Why? A: This is likely due to Ion Suppression in the ESI source, combined with a retention time (RT) shift between your analyte and your IS.

If you are using a surrogate IS (like MDA-d5), it may elute 0.5–1.0 minutes apart from 7-APDB.

  • Scenario: At the elution time of 7-APDB, phospholipids from the matrix are suppressing the signal. At the elution time of MDA-d5, the matrix is clean.

  • Result: The IS does not "see" the suppression that the analyte suffers. The ratio is skewed.

Q: How do I handle the positional isomers (5-APDB vs. 7-APDB)? A: You must achieve chromatographic baseline separation. These isomers have identical molecular weights (Precursor: ~176 m/z). Mass spectrometry alone cannot distinguish them unless you use unique fragment ions (which are rare for these isomers).

Chromatographic Strategy:

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases provide better selectivity for positional isomers than standard C18.

  • Mobile Phase: Methanol usually offers better selectivity for benzofurans than Acetonitrile.

Experimental Workflow: Extraction & Spiking

Workflow Sample Biological Sample (Blood/Urine 100µL) Spike Spike IS (Target: 50 ng/mL) Sample->Spike Extract Protein Precip (PPT) Ice-cold ACN or ZnSO4 Spike->Extract Centrifuge Centrifuge 10k RPM, 10 min Extract->Centrifuge Evap Evaporate Supernatant (N2 stream) Centrifuge->Evap Recon Reconstitute Mobile Phase A:B (90:10) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Standardized workflow for sample preparation ensuring IS equilibration prior to extraction.

Module 3: Validation Data & Acceptance Criteria

When validating your method (per SWGTOX/OSAC guidelines), your IS must meet specific criteria. Use the table below to benchmark your results.

Table 1: Internal Standard Performance Metrics

ParameterAcceptance CriteriaTroubleshooting Failure
IS Recovery > 50% (Recommended)If < 50%, check extraction pH. Benzofurans are basic; ensure pH > 9 for LLE.
RT Variance ± 0.05 min vs. AnalyteIf RT differs > 0.1 min, the IS is not correcting for matrix effects effectively.
Interference < 1% of LLOQ areaCheck for "Cross-talk". Ensure your deuterated IS doesn't contain unlabeled impurities.
Signal Stability CV < 15% across runIf IS signal drifts, check for ESI source contamination or charging.

Module 4: Frequently Asked Questions (FAQ)

Q: I only have 6-APB-d5. Can I use it for 7-APDB? A: Yes, but with caution. 6-APB is a structural isomer (benzofuran ring vs. dihydrobenzofuran ring).

  • The Issue: 6-APB has a fully aromatic furan ring; 7-APDB has a dihydro (saturated) furan ring.

  • The Fix: You must run a "Matrix Effect Profile" (post-extraction addition) to prove that the ionization suppression at the 6-APB-d5 retention time is identical to the suppression at the 7-APDB retention time.

Q: What transitions should I monitor? A:

  • 7-APDB: 176.1

    
     133.1 (Quant), 176.1 
    
    
    
    105.1 (Qual).
  • IS (if d5): 181.1

    
     138.1.
    
  • Note: Ensure your collision energy (CE) is optimized specifically for the hydrochloride salt form in solution.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis. Analytical and Bioanalytical Chemistry. (Contextual citation for benzofuran metabolism and analysis).

End of Technical Guide. For further assistance, reply with your specific LC column dimensions and mobile phase composition.

Sources

Validation & Comparative

Technical Guide: Analytical Differentiation of 7-APDB from Positional Isomers (5-APDB, 6-APDB)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for analytical chemists and toxicologists. It synthesizes current forensic literature and fundamental spectroscopic principles to address the specific challenge of differentiating the 7-APDB isomer.

Executive Summary

The differentiation of 7-(2-aminopropyl)-2,3-dihydrobenzofuran (7-APDB) from its positional isomers, 5-APDB and 6-APDB, presents a significant challenge in forensic toxicology due to their isobaric nature (


 g/mol ) and nearly identical mass spectral fragmentation.

While 5-APDB and 6-APDB often co-elute on standard non-polar stationary phases, 7-APDB is structurally distinct as a 1,2,3-trisubstituted benzene system (unlike the 1,2,4-trisubstituted pattern of the 5- and 6- isomers). This structural nuance provides the lever for analytical resolution.

The Bottom Line:

  • For Routine Screening: GC-MS with HFBA derivatization is the most efficient method to resolve 7-APDB from the 5/6 pair.

  • For Definite Confirmation: GC-IRD (Vapor Phase Infrared Spectroscopy) is the only method capable of unambiguous regioisomer identification without reference standards for every isomer.

  • For Biologicals: LC-MS/MS requires careful optimization of mobile phase pH and column choice (e.g., Phenyl-Hexyl) to achieve baseline separation.

The Isomeric Challenge: Structural Basis

Understanding the core difficulty is essential for selecting the right method. All three isomers share the 2,3-dihydrobenzofuran core with an aminopropyl side chain.

  • 5-APDB & 6-APDB: "Inner" substitution on the benzene ring. Sterically similar.

  • 7-APDB: "Outer" substitution (ortho to the furan oxygen). Sterically and electronically distinct.

Analytical Decision Matrix

The following decision tree outlines the logical flow for confirming 7-APDB.

IsomerLogic Sample Unknown Sample (Powder/Biological) Screen Screening: GC-MS (EI) Standard Rtx-5MS Column Sample->Screen Result1 Result: Peak @ ~6.0 min Base Peak m/z 44, Parent m/z 177 Screen->Result1 Ambiguity Ambiguity: Is it 5-, 6-, or 7-APDB? Result1->Ambiguity Deriv Method A: Derivatization (PFPA or HFBA) Ambiguity->Deriv High Throughput IRD Method B: GC-IRD (Vapor Phase IR) Ambiguity->IRD Gold Standard Res_Deriv Resolution: 7-APDB elutes distinctly from 5/6 pair Deriv->Res_Deriv Res_IRD Resolution: Distinct C-H Bending (7-pos = 1,2,3-trisubstituted) IRD->Res_IRD

Figure 1: Analytical workflow for differentiating 7-APDB from its positional isomers.

Head-to-Head Method Comparison

The following table contrasts the three primary analytical approaches.

FeatureMethod A: GC-MS (Derivatized) Method B: GC-IRD Method C: LC-MS/MS
differentiation Power High (for 7-APDB vs others)Definitive (Unique Spectra)Medium (Requires optimization)
Primary Discriminator Retention Time (Shifted by steric bulk)IR Fingerprint (600-1600 cm⁻¹)Retention Time & MS/MS Ratios
Throughput High (after prep)MediumHigh
Sample Requirement Low (ng levels)Moderate (µg levels)Low (pg/ng levels)
Key Limitation Requires chemical derivatization step.Lower sensitivity than MS.Isomers have identical MRM transitions.
Cost Efficiency High (Standard equipment)Low (Specialized detector)Medium

Deep Dive: Methodologies & Protocols

Method A: GC-MS with HFBA Derivatization (Recommended Screening)

Why this works: Underivatized APDB isomers often co-elute or have poor peak shapes due to the polar amine group. Derivatization with Heptafluorobutyric Anhydride (HFBA) adds a bulky, electronegative group. The steric hindrance at the 7-position (ortho to the ring oxygen) causes 7-APDB-HFBA to elute at a significantly different retention time compared to the 5- and 6- isomers.

Protocol:

  • Extraction: Dissolve 1 mg sample in 1 mL methanol (or extract biologicals into ethyl acetate).

  • Derivatization:

    • Evaporate 50 µL of extract to dryness under nitrogen.

    • Add 50 µL HFBA (Heptafluorobutyric anhydride) and 50 µL ethyl acetate.

    • Incubate: 70°C for 30 minutes. (Critical for complete reaction of the sterically hindered 7-isomer).

    • Evaporate to dryness; reconstitute in 100 µL ethyl acetate.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30m × 0.25mm × 0.25µm).

    • Temp Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Interpretation:

    • m/z 177: Molecular ion (Underivatized).

    • m/z 44: Base peak (Underivatized).[1]

    • Derivatized Shifts: Look for the molecular ion of the HFBA derivative (

      
      ). The 7-APDB derivative typically elutes earlier  than 5- and 6-APDB due to the "ortho effect" reducing interaction with the stationary phase.
      
Method B: GC-IRD (The Confirmatory Gold Standard)

Why this works: Mass spectrometry explodes the molecule, losing spatial information. Infrared spectroscopy vibrates the molecule, preserving the "fingerprint" of the substitution pattern. 7-APDB is a 1,2,3-trisubstituted benzene ring, whereas 5- and 6-APDB are 1,2,4-trisubstituted .

Key Spectral Differences (Vapor Phase):

  • 7-APDB: Distinct out-of-plane C-H bending bands in the 700–800 cm⁻¹ region, characteristic of three adjacent ring protons.

  • 5/6-APDB: Characteristic bands for isolated and adjacent protons (1,2,4-pattern), typically showing bands around 800–900 cm⁻¹ .

  • Fingerprint Region (1000–1300 cm⁻¹): The C-O-C stretching vibrations of the dihydrobenzofuran ring shift significantly based on the proximity of the amine side chain to the oxygen.

Protocol:

  • Instrument: GC coupled with a solid-phase or light-pipe IR detector (e.g., Dani DiscovIR or similar).

  • Concentration: Requires ~1 mg/mL (higher concentration than MS).

  • Resolution: 8 cm⁻¹.

  • Flow Cell Temp: 280°C (to prevent condensation).

Method C: LC-MS/MS (For Biological Matrices)

Why this works: When GC is unsuitable (e.g., thermally unstable metabolites), LC-MS/MS is used. Standard C18 columns often fail to separate these isomers.

Optimization Strategy:

  • Column: Biphenyl or Phenyl-Hexyl stationary phases provide superior selectivity for aromatic isomers compared to C18 due to pi-pi interactions.

  • Mobile Phase: Methanol/Water with 0.1% Formic Acid.

  • Transitions (MRM):

    • Quantifier: 178.1 → 135.1 (Ring fragment).

    • Qualifier: 178.1 → 107.1.

    • Note: Since transitions are identical, chromatographic separation is mandatory .

Scientific Validation: Fragmentation Logic

The following diagram illustrates why Mass Spectrometry alone is often insufficient for regioisomer differentiation without derivatization.

Fragmentation Parent Parent Ion [M+H]+ m/z 178 Alpha Alpha Cleavage (Loss of NH3/Amine) Parent->Alpha Primary Pathway RingFrag Ring Fragment m/z 135 (Dihydrobenzofuran+) Parent->RingFrag Secondary BasePeak Base Peak m/z 44 (C2H6N+) Alpha->BasePeak Dominant in EI Note Isomer Indistinguishable: Ring fragment m/z 135 is identical for 5, 6, and 7 (Mass only, not structure) RingFrag->Note

Figure 2: Common fragmentation pathway for APDB isomers showing lack of unique mass ions.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: 7-APB (Analogous structural data for benzofuran substitution patterns).Link

  • Staeheli, S. N., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers." Analytical and Bioanalytical Chemistry. Link

  • BenchChem. (2025).[1] GC-MS Analysis of 6-APB and its Positional Isomers (Application Note).Link

  • Cayman Chemical. (2023). Product Information: 7-APDB (hydrochloride).[2]Link

  • Kanamori, T., et al. (2013). "Differentiation of 5-APB and 6-APB by GC-MS and NMR." Forensic Toxicology.

Sources

Inter-Laboratory Validation of a Quantitative Assay for 7-APDB (hydrochloride): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of forensic toxicology and drug development, the emergence of novel psychoactive substances (NPS) presents a continuous analytical challenge.[1][2][3][4] Among these, synthetic benzofurans such as 7-(2-aminopropyl)benzofuran (7-APDB) require robust and reliable quantitative methods for their accurate identification and measurement in various matrices.[5] This guide provides an in-depth overview of the inter-laboratory validation of a quantitative assay for 7-APDB hydrochloride, offering a comparative analysis of its performance across multiple laboratories. The fundamental reason for performing such extensive method validation is to ensure confidence and reliability in forensic toxicological test results by demonstrating the method is fit for its intended use.[6][7]

The validation of analytical methods is a prerequisite for the quality and comparability of analytical results and is a crucial part of the documentation for demonstrating the fitness for purpose of an analytical procedure.[8] This is particularly critical in forensic toxicology, where results can have significant legal implications. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical application of inter-laboratory validation.

Assay Overview and Single-Laboratory Validation

The developed assay is a sensitive and selective method for the quantification of 7-APDB using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique is widely recognized for its ability to provide both targeted and untargeted profiles from complex mixtures, making it indispensable in modern forensic science.[3]

Core Methodology

The initial phase involved the development and single-laboratory validation of the UHPLC-MS/MS method. The primary goal was to establish a method with high sensitivity, specificity, and a wide dynamic range suitable for the expected concentrations of 7-APDB in forensic samples. The process of analytical method development involves a systematic approach to evaluating and selecting suitable methods that are sensitive, specific, and robust.[9]

Table 1: Optimized UHPLC-MS/MS Parameters for 7-APDB Quantification

ParameterCondition
UHPLC System Waters ACQUITY UPLC I-Class
Column Phenomenex Kinetex® Biphenyl (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Quantifier: 176.1 > 117.1, Qualifier: 176.1 > 91.1
Internal Standard 7-APDB-d5
Single-Laboratory Validation Results

Prior to the inter-laboratory study, a comprehensive single-laboratory validation was performed to establish the method's performance characteristics. This initial validation is crucial to ensure the method is suitable for its intended purpose before being transferred to other laboratories.[9] The validation parameters assessed are in accordance with guidelines from forensic toxicology bodies.[6][8][10]

Table 2: Summary of Single-Laboratory Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Calibration Range -0.1 - 100 ng/mL
Limit of Detection (LOD) S/N > 30.03 ng/mL
Limit of Quantification (LOQ) S/N > 10, Accuracy ±20%, Precision <20%0.1 ng/mL
Accuracy (Bias %) Within ±15%-5.2% to 8.5%
Precision (CV %) < 15%Intra-day: 3.1-6.8%, Inter-day: 5.5-9.2%
Selectivity No interfering peaks at the retention time of the analytePassed
Matrix Effect Within acceptable limits92-105%
Stability (Freeze/Thaw) % Change < 15%-8.1% after 3 cycles

Inter-Laboratory Validation Study Design

An inter-laboratory study, also known as a collaborative trial or method transfer, is essential to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.[11][12][13] This process qualifies a receiving laboratory to use an analytical method that originated in another laboratory, ensuring comparable results.[11]

Study Protocol

Three independent forensic toxicology laboratories participated in this study. Each laboratory received a detailed analytical protocol, the validated UHPLC-MS/MS method, and a set of blind samples. A well-defined experimental protocol is crucial for a successful inter-laboratory cross-validation study.[11]

The sample set included:

  • Calibration Standards: A full set of calibration standards ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Low, medium, and high concentration QC samples prepared in a synthetic urine matrix.

  • Proficiency Test Samples: Spiked synthetic urine samples with unknown concentrations of 7-APDB.

G cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis & Comparison P Preparation of Validation Materials S Sample Set (Calibrators, QCs, Blind Samples) P->S L1 Laboratory 1 S->L1 Distribution L2 Laboratory 2 S->L2 Distribution L3 Laboratory 3 S->L3 Distribution DA Data Submission L1->DA L2->DA L3->DA SA Statistical Analysis (Accuracy, Precision, Reproducibility) DA->SA FR Final Report SA->FR

Comparative Performance Analysis

The core of the inter-laboratory validation is the objective comparison of performance parameters across the participating laboratories. Statistical analysis is a cornerstone of inter-laboratory cross-validation to objectively compare the results.[11]

Linearity and Sensitivity

All three laboratories successfully established a linear response for 7-APDB over the specified calibration range.

Table 3: Comparison of Linearity, LOD, and LOQ

ParameterLaboratory 1Laboratory 2Laboratory 3
Linearity (r²) 0.9970.9990.996
LOD (ng/mL) 0.030.040.05
LOQ (ng/mL) 0.10.10.1

The results demonstrate comparable sensitivity and linearity across the laboratories, with all achieving the required limit of quantification.

Accuracy and Precision

Accuracy was assessed by analyzing the QC samples at three different concentrations. Precision was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Comparative Accuracy of QC Samples

QC Level (ng/mL)Laboratory 1 (% Bias)Laboratory 2 (% Bias)Laboratory 3 (% Bias)
Low (0.3) -4.2-6.8-2.5
Medium (15) 3.55.11.8
High (80) 6.18.94.3

Table 5: Comparative Precision of QC Samples (% CV)

QC Level (ng/mL)Laboratory 1Laboratory 2Laboratory 3
Low (0.3) 5.87.26.5
Medium (15) 4.15.54.9
High (80) 3.94.84.2

The data indicates a high degree of accuracy and precision across all laboratories, with all results falling within the generally accepted tolerance of ±15% for bias and <15% for CV.

Analysis of Proficiency Test Samples

The analysis of blind proficiency test samples provides a direct measure of the method's reproducibility.

Table 6: Results of Proficiency Test Sample Analysis

Sample IDNominal Value (ng/mL)Lab 1 Measured (ng/mL)Lab 2 Measured (ng/mL)Lab 3 Measured (ng/mL)Inter-Lab MeanInter-Lab % CV
PT-01 2.52.42.62.52.54.0
PT-02 5052.148.951.550.83.3

The low inter-laboratory coefficient of variation (% CV) for the proficiency test samples demonstrates excellent reproducibility of the quantitative assay.

Discussion and Conclusion

The inter-laboratory validation study successfully demonstrated that the developed UHPLC-MS/MS method for the quantification of 7-APDB hydrochloride is robust, reliable, and transferable. The participating laboratories, using their own equipment and personnel but following the same protocol, achieved comparable results for all key validation parameters.

The successful transfer and validation of this method underscore the importance of clear and detailed analytical protocols. Minor variations in instrumentation and laboratory environment did not significantly impact the method's performance, highlighting its ruggedness.

G cluster_validation Method Validation Stages cluster_params Key Performance Parameters Dev Method Development SLV Single-Lab Validation Dev->SLV ILV Inter-Lab Validation SLV->ILV Acc Accuracy ILV->Acc Verifies Prec Precision ILV->Prec Verifies Sens Sensitivity ILV->Sens Verifies Spec Specificity ILV->Spec Verifies Rep Reproducibility ILV->Rep Verifies

References

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. Available from: [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board (ASB). Available from: [Link]

  • GTFCh: APPENDIX B Requirements for the validation of analytical methods. Available from: [Link]

  • De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5488-5503. Available from: [Link]

  • Standard for Identification Criteria in Forensic Toxicology. Academy Standards Board (ASB). Available from: [Link]

  • Funk, W., Dammann, V., & Donnevert, G. (1995). Inter-laboratory studies in analytical chemistry. Fresenius' Journal of Analytical Chemistry, 352(1-2), 1-8. Available from: [Link]

  • Schwenke, J. R., & O'Connor, D. K. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics, 18(5), 1013-1033. Available from: [Link]

  • SCIEX. Quantitative and qualitative determination of 130 novel psychoactive substances in whole human blood. Available from: [Link]

  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • Costa, J. L., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Available from: [Link]

  • Center for Forensic Science Research & Education. (2024, December 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available from: [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

  • BioProcess International. (2020, November 12). Design of Experiments for Analytical Method Development and Validation. Available from: [Link]

  • Patil, M. S., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Journal of Pharmaceutical and Biological Science Archive, 6(3), 69-76. Available from: [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

Sources

Assessing the relative potency of 7-APDB (hydrochloride) at serotonin and dopamine transporters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical framework for assessing 7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran), a structural isomer of the "benzofury" class of entactogens. While the 5- and 6-substituted isomers (5-APDB, 6-APB) are potent monoamine releasers, Structure-Activity Relationship (SAR) data indicates that substitution at the 7-position often introduces steric hindrance that significantly alters binding affinity.

This document provides a comparative analysis against industry standards (MDMA, 6-APB) and details the In Vitro Monoamine Transporter Assay protocols required to empirically determine IC50/EC50 values for 7-APDB, verifying its hypothesized lower potency and distinct selectivity profile.

Comparative Pharmacology: The Benzofuran Landscape

To understand 7-APDB, one must analyze it relative to its positional isomers and the parent amphetamines. The "APDB" series are rigidified analogues of MDA where the methylenedioxy ring is replaced by a dihydrobenzofuran ring.

Theoretical SAR & Potency Predictions

Existing literature on the unsaturated benzofurans (APBs) suggests a steep drop in potency when moving the oxygen/furan ring to the 4- or 7-position.

  • 5-APDB / 6-APDB: High affinity for SERT; moderate-to-low affinity for DAT. These are the "sweet spots" for binding.

  • 7-APDB (Target): Predicted to exhibit reduced affinity at both SERT and DAT compared to the 5/6-isomers due to steric clash with the transporter's binding pocket (specifically residues in the S1 site).

  • Selectivity: Like its dihydro-cousins, 7-APDB is expected to retain a SERT-selective profile (SERT >> DAT), potentially acting as a pure serotonergic agent with minimal dopaminergic stimulation.

Comparative Data Table (Reference Standards)

Note: Values below are representative of the class (e.g., 5-APDB/7-APB) to establish the baseline for testing 7-APDB.

CompoundhSERT IC50 (nM)hDAT IC50 (nM)DAT/SERT RatioPrimary Mechanism
MDMA (Ref)~1,500~12,0008.0Substrate / Releaser
6-APB ~150~3,00020.0Triple Releaser (High Potency)
5-APDB ~130>7,000>50Selective SERT Releaser
7-APB ~2,500>10,000>4Low Potency Releaser
7-APDB To Be Determined To Be Determined Hypothesis: High Probe / Weak Partial Agonist

Data extrapolated from 7-APB studies (Rickli et al., 2015). 7-APDB is expected to follow the 7-APB trend but with potentially lower DAT affinity due to the saturated furan ring.

Experimental Protocol: Transporter Uptake Inhibition

Objective: Determine the concentration of 7-APDB required to inhibit 50% of radioligand uptake (IC50) at human SERT and DAT.

Rationale: We utilize HEK293 cells stably expressing hSERT or hDAT rather than rat synaptosomes. This ensures specificity to human transporter orthologs, which is critical for translational drug development.

Materials
  • Cell Lines: HEK293-hSERT, HEK293-hDAT.[1]

  • Radioligands: [³H]-5-HT (Serotonin) for SERT; [³H]-DA (Dopamine) for DAT.

  • Test Compound: 7-APDB Hydrochloride (dissolved in DMSO, diluted in assay buffer).

  • Reference Controls: Fluoxetine (SERT specific), GBR-12909 (DAT specific), MDMA (Comparator).

Workflow Diagram (DOT)

AssayWorkflow Prep 1. Cell Preparation HEK293 (hSERT/hDAT) Seeded in 96-well plates Wash1 2. Pre-Wash Remove media Add Krebs-Ringer Buffer Prep->Wash1 Incubate 3. Drug Incubation Add 7-APDB (10^-9 to 10^-4 M) 10 mins @ 25°C Wash1->Incubate Ligand 4. Ligand Addition Add [3H]-5-HT or [3H]-DA Incubate 5-10 mins Incubate->Ligand Term 5. Termination Rapid ice-cold wash Cell Lysis (SDS) Ligand->Term Count 6. Scintillation Counting Measure CPM Calculate IC50 Term->Count

Figure 1: Step-by-step workflow for the radioligand uptake inhibition assay.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293 cells expressing the target transporter at a density of 40,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h to adhere.

  • Buffer Exchange: Aspirate growth medium. Wash cells once with 100 µL Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).

  • Compound Pre-incubation: Add 50 µL of 7-APDB dilutions (range: 0.1 nM to 100 µM). Incubate for 10 minutes at room temperature to allow equilibrium binding.

    • Expert Note: Include a "Non-Specific Binding" (NSB) control using a saturating concentration of a known blocker (e.g., 10 µM Paroxetine for SERT).

  • Radioligand Addition: Add 50 µL of [³H]-5-HT (final conc ~5 nM) or [³H]-DA. Incubate for 6 minutes (SERT) or 10 minutes (DAT).

    • Critical Control: Keep incubation time short to measure initial velocity of uptake, ensuring linear kinetics.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS/scintillation fluid. Count radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

    • Equation:

      
      
      

Mechanistic Visualization: Transporter Interaction

Understanding why 7-APDB might show reduced potency requires visualizing the competitive mechanism at the transporter site.

Mechanism Transporter Transporter (SERT/DAT) Outward-Facing State Site Orthosteric Binding Site (S1 Pocket) Transporter->Site Exposes Substrate Endogenous Substrate (5-HT / DA) Substrate->Site Normal Transport Drug 7-APDB (Inhibitor/Releaser) Drug->Site Competition Steric Steric Hindrance (7-position clash) Drug->Steric Structural Constraint Outcome Reduced Affinity / Efficacy Site->Outcome Determines IC50 Steric->Site Weakens Binding

Figure 2: Mechanistic pathway showing how the 7-position substitution (Steric Hindrance) theoretically impedes optimal binding at the S1 pocket, leading to reduced potency compared to 5/6-isomers.

Safety & Handling

  • Hazard Class: 7-APDB is a research chemical with unknown toxicology. Treat as a potential neurotoxin and psychostimulant.

  • PPE: Nitrile gloves, lab coat, P100 respirator (if handling powder).

  • Disposal: All radioactive waste ([³H]) must be sequestered in specific solid/liquid waste containers per institutional radiation safety protocols.

References

  • Rickli, A., et al. (2015).[2][3] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425.[2]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer drugs. Neuropharmacology, 79, 152-160.

  • Iversen, L., et al. (2013).[3] Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151.

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens.[4] Journal of Medicinal Chemistry, 36(23), 3700-3706.

Sources

Comparative neurochemical profiles of 7-APDB (hydrochloride) and other benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the neurochemical profiles of 7-APDB (hydrochloride) and other notable benzofuran derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes in-vitro experimental data to elucidate the structure-activity relationships within this class of psychoactive compounds. We will delve into their interactions with monoamine transporters and key serotonin receptors, providing a framework for understanding their pharmacological effects.

Introduction to the Benzofuran Class

The substituted benzofurans are a class of psychoactive compounds characterized by a benzofuran core structure with a 2-aminopropyl side chain. These compounds have garnered significant interest in the scientific community due to their structural similarity to classic psychostimulants and entactogens like MDMA. Variations in the position of the aminopropyl group on the benzofuran ring, as well as saturation of the furan ring (dihydrobenzofurans), lead to a diverse range of pharmacological activities. This guide will focus on comparing 7-APDB, a less-studied dihydrobenzofuran, with its more well-known benzofuran and dihydrobenzofuran analogs.

Comparative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for many benzofurans is their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These compounds can act as both inhibitors of neurotransmitter reuptake and as releasing agents, leading to increased synaptic concentrations of monoamines.

Monoamine Transporter Inhibition

The potency of these compounds as inhibitors of monoamine reuptake is typically determined through in-vitro radioligand binding assays using cells expressing the respective human transporters. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
7-APDB (estimated) >10,0002,8001,700>5.88
7-APB 5,0002,8001,7002.94
5-APDB >10,000790580>17.24
6-APDB 1,9979803226.20
5-APB 2,3006008302.77
6-APB 1,8001,1009901.82
MDMA 1,3006301,1001.18

Note: Direct experimental data for 7-APDB is limited. The estimated values are based on the data for its unsaturated analog, 7-APB, and the general observation that dihydrobenzofurans exhibit markedly lower potency at DAT compared to their benzofuran counterparts[1].

From this data, we can observe that 7-APB, and by extension 7-APDB, are relatively weak inhibitors of all three monoamine transporters compared to other benzofurans like 5-APB and 6-APB, and the benchmark compound MDMA[1]. The high DAT/SERT ratio of the dihydrobenzofurans, particularly 5-APDB and the estimated profile of 7-APDB, suggests a more selective interaction with the serotonin and norepinephrine systems over the dopamine system[1].

Monoamine Release

Beyond reuptake inhibition, many benzofurans are also substrates for the monoamine transporters, inducing neurotransmitter release. The half-maximal effective concentration (EC50) for release provides a measure of their potency as releasing agents.

CompoundDA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
7-APDB (estimated) >10,000*1,200430
7-APB >10,0001,200430
5-APDB >10,000290130
6-APDB 1,400300110
5-APB 590160200
6-APB 430220130
MDMA 49079240

Note: As with inhibition data, the estimated values for 7-APDB are extrapolated from the data for 7-APB[1].

The monoamine release data further underscores the comparatively weak dopaminergic activity of 7-APB/7-APDB[1]. Their potency as serotonin and norepinephrine releasers is also modest compared to the 5- and 6-substituted analogs and MDMA[1]. This profile suggests that 7-APDB likely has a less pronounced stimulant effect compared to other benzofurans.

Interaction with Serotonin Receptors

In addition to their effects on monoamine transporters, many benzofurans exhibit activity at various serotonin receptors, which can significantly contribute to their overall pharmacological profile.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
7-APB 4,1002,0001,3002,600
5-APB 7,7009501,1002,200
6-APB 9,4002,0001,7004,500
5-APDB 5,4001,8001,2002,000
6-APDB 8,9003,7003,3005,100
MDMA 8,1004,5005,1002,000

7-APB demonstrates a relatively low affinity for the tested serotonin receptors compared to other benzofurans and MDMA[1]. This suggests that direct receptor interactions may play a less significant role in its overall mechanism of action compared to its effects on monoamine release and reuptake.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following provides an overview of the standard in-vitro methodologies used to characterize the neurochemical profile of these compounds.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of monoamine neurotransmitters into cells.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 7-APDB hydrochloride) or a reference compound for a specified time (e.g., 10 minutes) at room temperature.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radioligand.

  • Quantification: The amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated using non-linear regression analysis.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded monoamines from cells.

  • Cell Culture and Transfection: As with the uptake inhibition assay, HEK293 cells expressing hDAT, hNET, or hSERT are used.

  • Radioligand Loading: Cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a specific duration (e.g., 30 minutes).

  • Washing: Excess extracellular radioligand is removed by washing the cells with buffer.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound for a set period (e.g., 10-30 minutes).

  • Supernatant Collection: The supernatant, containing the released radioligand, is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that elicits 50% of the maximum release (EC50) is determined through non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The interaction of benzofurans with monoamine transporters initiates a cascade of intracellular events. As monoamine releasing agents, these compounds are transported into the presynaptic neuron.[2] Inside the neuron, they can interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2][3] Activation of TAAR1 leads to the phosphorylation of the monoamine transporters, which in turn reverses their function, causing them to transport monoamines out of the neuron and into the synaptic cleft.[3]

Monoamine_Release_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Benzofuran Benzofuran MAT Monoamine Transporter (DAT, NET, SERT) Benzofuran->MAT Enters cell via transporter Benzofuran_in Benzofuran MAT->Benzofuran_in MAT_P Phosphorylated MAT MAT->MAT_P TAAR1 TAAR1 Benzofuran_in->TAAR1 Agonist binding AC Adenylate Cyclase TAAR1->AC Gs activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->MAT Phosphorylation Monoamine_Synapse Synaptic Monoamine MAT_P->Monoamine_Synapse Increased Synaptic Concentration VMAT2 VMAT2 Monoamine_Cytosol Cytosolic Monoamine VMAT2->Monoamine_Cytosol Inhibition/Reversal Monoamine_Vesicle Monoamine Vesicle Monoamine_Vesicle->VMAT2 Monoamine_Cytosol->MAT_P Efflux

Caption: Proposed signaling pathway for benzofuran-induced monoamine release.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting in-vitro monoamine transporter assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture & Transfect HEK293 Cells Harvest 2. Harvest & Seed Cells in 96-well Plates Cell_Culture->Harvest Pre_incubation 3. Pre-incubate with Test Compound Harvest->Pre_incubation Radioligand_Add 4. Add Radiolabeled Monoamine Pre_incubation->Radioligand_Add Incubate 5. Incubate for Uptake/Release Radioligand_Add->Incubate Terminate 6. Terminate Assay (Filtration/Collection) Incubate->Terminate Quantify 7. Quantify Radioactivity (Scintillation Counting) Terminate->Quantify Calculate 8. Calculate IC50/EC50 (Non-linear Regression) Quantify->Calculate

Sources

Safety Operating Guide

Executive Summary: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: March 2026

7-APDB (2,3-dihydro-α-methyl-7-benzofuranethanamine, HCl) is a benzofuran derivative structurally related to MDA and 6-APB. While frequently used in forensic and pharmacological research, its structural similarity to Schedule I controlled substances places it in a complex legal position under the Federal Analogue Act (USA) and similar legislation globally.

Critical Directive: Do not treat 7-APDB as standard organic waste. Disposal must ensure the compound is rendered non-retrievable to prevent diversion and environmental toxicity. The only universally accepted method for this class of compound is high-temperature incineration via a licensed hazardous waste vendor or reverse distributor.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the compound identity and hazard class to ensure correct waste stream segregation.

Parameter Technical Specification
Chemical Name 7-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride
CAS Number 286834-86-4 (Free base) / 9001892 (Cayman Item No.)[1]
Formula C₁₁H₁₅NO • HCl
Solubility Water, Ethanol, DMSO, DMF
Stability Stable under standard conditions; hygroscopic.
Primary Hazard Acute Toxicity (Oral) ; Potential CNS stimulant.
RCRA Status Not P-listed or U-listed. Classify as Characteristic Waste (Toxic) if TCLP fails, or generally as D001/Organic for lab packing.

Regulatory Triage: Selecting the Disposal Pathway

Because 7-APDB is a positional isomer of regulated benzofurans, your disposal method depends on your institution's legal classification of the substance.

  • Pathway A (Controlled/Analogue): If your institution treats this as a Schedule I analogue (highly recommended for risk mitigation), you must use a Reverse Distributor .

  • Pathway B (Standard Chemical): If explicitly exempted or confirmed non-controlled in your jurisdiction, use Standard Hazardous Waste streams.

Disposal Decision Matrix

Disposal_Decision_Tree Start Start: 7-APDB Disposal Check_Sched Is the compound Scheduled or treated as an Analogue? Start->Check_Sched Path_A PATHWAY A: Controlled Substance Protocol Check_Sched->Path_A Yes / Unsure Path_B PATHWAY B: Hazardous Chemical Protocol Check_Sched->Path_B No (Verified) Rev_Dist Contact DEA-Registered Reverse Distributor Path_A->Rev_Dist Form_41 Complete DEA Form 41 (Record of Destruction) Rev_Dist->Form_41 Vendor Transfer to Licensed Waste Vendor Form_41->Vendor Segregate Segregate into Organic Solid/Liquid Waste Path_B->Segregate Label Label: 'Non-Regulated Organic Amine Salt' Segregate->Label Label->Vendor Incineration High-Temp Incineration (Non-Retrievable) Vendor->Incineration

Figure 1: Decision logic for determining the compliant disposal workflow for 7-APDB based on regulatory status.

Detailed Disposal Protocols

Protocol A: Controlled Substance (Reverse Distribution)

Use this protocol if your facility holds a DEA registration or if you wish to eliminate legal ambiguity regarding the Federal Analogue Act.

  • Inventory Reconciliation: Ensure the mass to be disposed of matches your current inventory logs exactly. Any discrepancy must be reported.

  • Vendor Selection: Contact a DEA-Registered Reverse Distributor .[2] Do not use a standard waste hauler.

  • Chain of Custody:

    • The Reverse Distributor will issue a receipt.

    • DEA Form 41 is generally completed by the Reverse Distributor upon destruction, but you must maintain records of the transfer (DEA Form 222 or invoice depending on scheduling).

  • Storage: Keep the material in the locked controlled substance safe until the Reverse Distributor takes physical possession.

Protocol B: Standard Hazardous Waste (Lab Pack)

Use this protocol ONLY if the substance is confirmed non-controlled in your jurisdiction.

  • Solubilization (Optional but Recommended):

    • If the 7-APDB is a dry powder, it is safer to dissolve it in a small volume of water or ethanol before disposal to prevent dust inhalation.

    • Note: Label the solution clearly with the concentration.

  • Containerization:

    • Place the vial (or solution) into a Wide-Mouth HDPE Waste Container .

    • Compatibility: 7-APDB HCl is compatible with standard organic solvent waste streams (non-halogenated or halogenated, depending on the solvent used).

  • Labeling:

    • MUST read: "Hazardous Waste - Toxic."

    • Chemical Contents: "7-APDB Hydrochloride (Benzofuran derivative)."[1]

    • Hazard Codes: Irritant, Toxic.

  • Aggregation: Move to the facility's Central Accumulation Area (CAA).

  • Destruction: The waste vendor must utilize an EPA-permitted incinerator.

Emergency Contingencies: Spills & Exposure

Do NOT wash 7-APDB down the drain. The hydrochloride salt is highly water-soluble and toxic to aquatic life.

Spill Cleanup Workflow
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), safety goggles, and a P95/N95 respirator (if powder is airborne).

  • Containment:

    • Powder: Cover gently with damp paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Neutralization (Surface Decontamination):

    • After removing the bulk material, wipe the surface with a 10% Bleach Solution or a dedicated surfactant.

    • Mechanism:[2][3][4][5][6][7] Oxidizing agents degrade the amine functionality, reducing pharmacological potency, though this does not replace incineration for the bulk waste.

  • Disposal of Cleanup Materials: All wipes, gloves, and absorbents must be treated as hazardous chemical waste (Protocol B).

References

  • U.S. Drug Enforcement Administration (DEA). (2023). Disposal of Controlled Substances. Diversion Control Division. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[8][9] Retrieved from [Link]

  • Code of Federal Regulations. (2024). 21 CFR § 1317.90 - Methods of Destruction.[10] Retrieved from [Link]

Sources

Personal protective equipment for handling 7-APDB (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

7-APDB (7-(2-aminopropyl)-2,3-dihydrobenzofuran) is a potent entactogen and psychostimulant of the benzofuran class. As a research chemical, it lacks comprehensive toxicological profiling (e.g., established LD50 in humans). Therefore, you must operate under the Precautionary Principle : treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

The Primary Hazard: The hydrochloride salt form is a fine crystalline powder. The highest risk vector is inhalation of fugitive dust during weighing and dermal absorption via solubilized spills.

Core Directive: Engineering controls (Fume Hoods/Glove Boxes) are your primary defense. PPE is your secondary "fail-safe" barrier. Do not rely on PPE alone to mitigate poor technique.

Part 2: Risk-Based PPE Matrix

The level of protection required scales with the potential for aerosolization and the quantity handled.

Table 1: PPE Specifications by Operation
PPE ComponentStandard Handling (<10 mg / Solutions)High-Risk Handling (>10 mg / Dry Powder)Technical Specification (Rationale)
Hand Protection Double Nitrile Gloves (4 mil)Double Nitrile (5 mil) or Nitrile + LaminatePermeation Resistance: 7-APDB is an amine salt; nitrile offers excellent resistance. Double gloving allows the outer glove to be "sacrificial."
Respiratory Fume Hood (Face Velocity: 100 fpm)Fume Hood + N95/P100 RespiratorAerosol Defense: In the event of hood failure or static discharge scattering powder, a P100 provides 99.97% filtration efficiency.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldMucosal Protection: Safety glasses are insufficient against airborne dust or splashes. Goggles must be indirect-vented.
Body Lab Coat (Cotton/Poly blend)Disposable Tyvek® CoverallParticulate Barrier: Cotton traps dust; Tyvek repels it. Wrist cuffs must be knit or elasticized to seal with gloves.
Visual Logic: PPE Selection Algorithm

PPE_Selection Start Start: Assess 7-APDB Task State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Dry Salt Liquid Liquid (Solution) State->Liquid Solubilized Qty Quantity > 10mg? Solid->Qty Level1 LEVEL 1: Standard PPE (Hood + Goggles + Double Nitrile) Liquid->Level1 Qty->Level1 No (<10mg) Level2 LEVEL 2: Enhanced PPE (Tyvek Sleeves + P100 Mask) Qty->Level2 Yes (>10mg) Level3 LEVEL 3: Containment (Glove Box/Isolator Required) Qty->Level3 Bulk Synthesis

Figure 1: Decision tree for selecting PPE based on physical state and quantity. Note that dry powder handling always escalates risk due to aerosolization potential.

Part 3: Operational Protocols

The "Double-Glove" Donning Protocol

Why: This creates a sterile barrier for the compound and a safety barrier for you.

  • Inspect: Check gloves for pinholes (air inflation test).

  • Inner Glove: Don a bright-colored nitrile glove (e.g., orange/blue). Tape the cuff over your lab coat sleeve.

  • Outer Glove: Don a standard nitrile glove over the inner one.

    • Indicator System: If you see the bright color of the inner glove through a tear in the outer glove, immediately halt and reglove.

Handling & Weighing (The Critical Step)

Static electricity is the enemy of hydrochloride salts. 7-APDB HCl will "jump" from spatulas.

  • Equilibration: Place the container and balance inside the Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weigh boat before adding the compound.

  • Transfer: Never transfer powder over an open bench. All transfers occur at least 6 inches inside the hood sash.

Visual Logic: Safe Weighing Workflow

Weighing_Protocol Prep 1. Preparation Check Hood Flow Static 2. De-Static Ionize Weigh Boat Prep->Static Weigh 3. Transfer Use Micro-Spatula Static->Weigh Seal 4. Containment Dissolve or Cap Weigh->Seal Minimize Open Time Clean 5. Decon Wipe Balance Seal->Clean

Figure 2: Linear workflow for weighing 7-APDB. The "Red" zone indicates the moment of highest exposure risk (open powder).

Doffing (Removal) Strategy

Causality: Most exposures occur after the experiment, when touching the face with contaminated gloves.

  • Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Goggles/Mask: Remove before removing inner gloves to avoid contaminating your face with bare hands.

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).

Part 4: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area.

  • Isolate: Mark the zone.

  • PPE Upgrade: Don P100 respirator and Tyvek suit if not already wearing.

  • Cover: Gently cover powder with wet paper towels (prevents dust).

  • Clean: Wipe up from outside in. Do not use a brush/dustpan (creates aerosols).

Visual Logic: Spill Decision Matrix

Spill_Response Event Spill Detected Type Liquid or Solid? Event->Type Solid Solid (Powder) Type->Solid Liquid Liquid (Solution) Type->Liquid ActionS Cover with Wet Paper (Do NOT Sweep) Solid->ActionS ActionL Absorb with Vermiculite Liquid->ActionL Dispose Double Bag -> HazWaste ActionS->Dispose ActionL->Dispose

Figure 3: Emergency response logic distinguishing between solid and liquid spills to prevent aerosol generation.

Disposal & Deactivation
  • Waste Stream: 7-APDB must be disposed of as Hazardous Chemical Waste (Tag: Toxic/Organic).

  • Deactivation: While bleach (sodium hypochlorite) can oxidize amines, it is not recommended for researchers to perform bench-top deactivation due to potential byproducts.

  • Method: Collect all solid waste, contaminated gloves, and wipes in a clear polyethylene bag. Seal it, place it in a second bag (double containment), and label "Contains 7-APDB - Toxic." Ship for high-temperature incineration.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • PubChem. Compound Summary: 7-(2-aminopropyl)-2,3-dihydrobenzofuran.[1] National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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